Nhs-mmaf
Description
Properties
Molecular Formula |
C49H78N6O12 |
|---|---|
Molecular Weight |
943.2 g/mol |
IUPAC Name |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C49H78N6O12/c1-12-32(6)44(37(65-10)29-40(58)54-27-19-22-36(54)45(66-11)33(7)46(60)50-35(49(63)64)28-34-20-15-13-16-21-34)53(9)48(62)42(30(2)3)51-47(61)43(31(4)5)52(8)26-18-14-17-23-41(59)67-55-38(56)24-25-39(55)57/h13,15-16,20-21,30-33,35-37,42-45H,12,14,17-19,22-29H2,1-11H3,(H,50,60)(H,51,61)(H,63,64)/t32-,33+,35-,36-,37+,42-,43-,44-,45+/m0/s1 |
InChI Key |
HANHTXBATRQQFL-YTVPMEHESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)CCCCCC(=O)ON3C(=O)CCC3=O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)CCCCCC(=O)ON3C(=O)CCC3=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of NHS-MMAF
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental considerations for N-hydroxysuccinimide-Monomethyl Auristatin F (NHS-MMAF), a critical component in the development of Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of targeted cancer therapeutics.
Introduction
Monomethyl Auristatin F (MMAF) is a potent synthetic antineoplastic agent that functions as a microtubule polymerization inhibitor.[1] Its high cytotoxicity makes it an effective warhead for ADCs, which selectively deliver the cytotoxic payload to antigen-expressing tumor cells. To facilitate its conjugation to monoclonal antibodies (mAbs), MMAF is often functionalized with a linker terminating in an N-hydroxysuccinimide (NHS) ester. The NHS ester group reacts with primary amines, such as the lysine residues on the surface of an antibody, to form a stable amide bond. This guide focuses on a common variant of this compound, providing detailed information on its chemical characteristics and handling.
Chemical Structure and Properties
The specific this compound detailed in this guide possesses the molecular formula C₄₉H₇₈N₆O₁₂ and a molecular weight of 943.18 g/mol . While the exact structure can vary depending on the linker used, a plausible structure based on this information incorporates a maleimidocaproyl (mc) linker, which is frequently used in ADC development.
Proposed Chemical Structure of this compound
Caption: Proposed chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its core components is presented in the table below.
| Property | This compound | MMAF |
| Molecular Formula | C₄₉H₇₈N₆O₁₂ | C₃₉H₆₅N₅O₈ |
| Molecular Weight | 943.18 g/mol | 731.96 g/mol |
| CAS Number | 1404073-19-3 | 745017-94-1 |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous buffers. | Soluble in DMSO (>10 mg/mL), ethanol, and DMF. Sparingly soluble in aqueous buffers. |
| Storage | Store at -20°C, desiccated. | Store at -20°C. |
Stability and Reactivity
The NHS ester moiety of this compound is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is pH-dependent, increasing with higher pH. It is recommended to prepare aqueous solutions of this compound immediately before use. The primary reactivity of this compound is the acylation of primary amines to form stable amide bonds.
| Condition | Half-life of NHS Ester |
| pH 7.0, 4°C | ~4-5 hours |
| pH 8.0, 4°C | ~1 hour |
| pH 8.6, 4°C | ~10 minutes |
Mechanism of Action
The cytotoxic activity of this compound is derived from the MMAF payload. Once the ADC binds to its target antigen on the cell surface and is internalized, the MMAF is released within the cell. MMAF then binds to tubulin, a critical protein for the formation of microtubules. By inhibiting tubulin polymerization, MMAF disrupts the microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Cellular mechanism of action of an MMAF-containing ADC.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves the coupling of MMAF, which has a free carboxylic acid, to a linker containing an NHS ester. A common strategy is to first synthesize a maleimidocaproyl-MMAF (mc-MMAF) intermediate, followed by the activation of the terminal carboxylic acid with an NHS ester.
References
The Trajectory of a Potent Payload: An In-depth Technical Guide to the Discovery and Development of NHS-MMAF
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development timeline of N-Hydroxysuccinimide-Monomethyl Auristatin F (NHS-MMAF), a pivotal component in the field of Antibody-Drug Conjugates (ADCs). We will delve into the origins of the auristatin family, the synthesis and evolution of MMAF, and its functionalization into an antibody-reactive payload. This document details key experimental protocols, presents quantitative data for critical parameters, and visualizes complex pathways and workflows to offer a thorough resource for professionals in drug development.
Discovery and Development Timeline
The journey of this compound is intrinsically linked to the broader history of auristatins, potent cytotoxic agents that have revolutionized targeted cancer therapy. The following timeline outlines the key milestones in the discovery and development of this important molecule.
| Date/Period | Key Milestone | Description |
| 1980s | Discovery of Dolastatin 10 | The natural product dolastatin 10, a pentapeptide, was isolated from the marine sea hare Dolabella auricularia. It demonstrated exceptionally high potency against a range of cancer cell lines, inhibiting tubulin polymerization. However, its therapeutic window as a standalone agent was narrow due to high toxicity. |
| Early 2000s | Synthesis of Auristatin Analogs | Researchers, notably at Seattle Genetics (now Seagen), began synthesizing analogs of dolastatin 10 to improve its properties for therapeutic use. This led to the creation of monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). MMAF, with a C-terminal phenylalanine, exhibited attenuated cytotoxic activity compared to MMAE, a property that would later prove advantageous in certain ADC designs. |
| c. 2002-2004 | Development of Linker Technologies | The concept of attaching highly potent payloads to monoclonal antibodies via linkers gained significant traction. Patents filed during this period describe the synthesis of auristatin peptides, including MMAF, and their attachment to ligands through various linkers, such as maleimidocaproyl (mc). This marked a critical step towards creating stable and effective ADCs. |
| Mid-2000s | Preclinical Validation of MMAF-ADCs | The first preclinical studies of MMAF-containing ADCs were published. These studies demonstrated that ADCs utilizing MMAF could be highly potent and specific against tumor cells expressing the target antigen. The development of non-cleavable linkers like maleimidocaproyl (mc) for use with MMAF was a key innovation, as the active drug (cys-mcMMAF) is released only after lysosomal degradation of the antibody. |
| Late 2000s - Early 2010s | Emergence of this compound as a Reagent | With the increasing interest in MMAF as a payload, the need for efficient and reproducible conjugation methods grew. N-Hydroxysuccinimide (NHS) esters of MMAF (this compound) were developed as reactive intermediates to facilitate the covalent attachment of MMAF to the lysine residues of monoclonal antibodies. This provided a robust method for producing MMAF-based ADCs. |
| 2014 | Publication of Preclinical Data for GSK2857916 | Detailed preclinical data for GSK2857916 (later known as belantamab mafodotin), an anti-BCMA ADC utilizing an mc-MMAF payload, was published. The study highlighted the potent and selective anti-myeloma activity of the ADC.[1] |
| 2020 | FDA Approval of Belantamab Mafodotin (Blenrep®) | The U.S. Food and Drug Administration (FDA) granted accelerated approval to belantamab mafodotin for the treatment of relapsed or refractory multiple myeloma.[2][3] This marked the first regulatory approval of an MMAF-based ADC and a major validation of the therapeutic potential of this payload. |
Quantitative Data Summary
The following tables summarize key quantitative data for MMAF and a representative MMAF-based ADC, belantamab mafodotin.
Table 1: In Vitro Cytotoxicity of Belantamab Mafodotin
| Cell Line | Target Antigen | IC50 (ng/mL) |
| MM.1S | BCMA | ~10 |
| NCI-H929 | BCMA | ~100 |
| RPMI-8226 | BCMA | >1000 |
Data synthesized from preclinical studies of belantamab mafodotin.[4]
Table 2: In Vivo Efficacy of Belantamab Mafodotin in Mouse Xenograft Models
| Model | Treatment | Outcome |
| MM.1S Xenograft | 0.4 mg/kg, 2 doses | Complete tumor elimination in all mice for >120 days |
| EL4-hBCMA Syngeneic | Increasing doses | Dose-dependent tumor growth delay and complete regressions |
Data from in vivo studies of GSK2857916.[1][5][6]
Key Experimental Protocols
Synthesis of NHS-Activated MMAF
The synthesis of NHS-activated MMAF involves the activation of the C-terminal carboxylic acid of MMAF to facilitate its reaction with primary amines on the antibody.
Materials:
-
Monomethyl Auristatin F (MMAF)
-
N,N'-Disuccinimidyl carbonate (DSC) or N-hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
Dissolve MMAF in anhydrous DMF under an inert atmosphere.
-
Add an excess of DSC (e.g., 1.5 equivalents) or a combination of NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Add a non-nucleophilic base such as DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be used directly for conjugation or the this compound can be purified by chromatography. Due to the hydrolytic instability of the NHS ester, it is often prepared fresh and used immediately.
Antibody Conjugation with this compound
This protocol describes the conjugation of this compound to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), free of primary amines (like Tris).
-
Freshly prepared this compound solution in an organic solvent like DMSO.
-
Conjugation buffer (e.g., Sodium Borate or Sodium Bicarbonate buffer, pH 8.0-8.5).
-
Quenching solution (e.g., Tris or Glycine solution).
-
Purification system (e.g., size exclusion chromatography - SEC).
Protocol:
-
Prepare the antibody by buffer exchanging it into the conjugation buffer at a concentration of 2-10 mg/mL. The pH should be between 8.0 and 8.5 to ensure the lysine residues are deprotonated and reactive.[][8][9]
-
Calculate the required amount of this compound to achieve the desired drug-to-antibody ratio (DAR). A molar excess of this compound is typically used.
-
Add the calculated volume of the this compound solution to the antibody solution while gently stirring.
-
Incubate the reaction at room temperature for 1-2 hours, protecting it from light.
-
Quench the reaction by adding an excess of the quenching solution to react with any unreacted this compound.
-
Purify the resulting ADC from unconjugated payload and other reagents using size exclusion chromatography.
-
Characterize the purified ADC for DAR, aggregation, and purity.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the in vitro potency (IC50) of an MMAF-based ADC.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines.
-
Complete cell culture medium.
-
MMAF-ADC and control antibody.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., SDS in HCl or DMSO).
-
Microplate reader.
Protocol:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10][11]
-
Prepare serial dilutions of the MMAF-ADC and control antibody in complete cell culture medium.
-
Remove the old medium from the cells and add the diluted ADC or control antibody to the respective wells. Include untreated cells as a control.
-
Incubate the plates for a period that allows for several cell doublings (e.g., 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.[10][12]
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Mechanism of action for an MMAF-based ADC.
Caption: General experimental workflow for ADC development.
References
- 1. Novel anti–B-cell maturation antigen antibody-drug conjugate (GSK2857916) selectively induces killing of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Belantamab Mafodotin: From Clinical Trials Data to Real-Life Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Solubility and Stability of NHS-MMAF
This guide provides a comprehensive overview of the solubility and stability of N-hydroxysuccinimide-monomethyl auristatin F (NHS-MMAF), a potent microtubule-inhibiting payload used in the development of antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key concepts.
Introduction to this compound
This compound is a derivative of monomethyl auristatin F (MMAF), a synthetic analog of the natural product dolastatin 10. MMAF exerts its cytotoxic effects by inhibiting tubulin polymerization, a critical process for mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] The N-hydroxysuccinimide (NHS) ester functional group is introduced to facilitate the conjugation of MMAF to the primary amine groups (e.g., lysine residues) of monoclonal antibodies, forming ADCs. The stability and solubility of this drug-linker are critical parameters that influence the efficacy, safety, and manufacturability of the resulting ADC.
Solubility of this compound
The solubility of this compound is a key consideration for its handling, formulation, and conjugation to antibodies. Due to its hydrophobic nature, this compound exhibits limited solubility in aqueous solutions and typically requires the use of organic co-solvents for initial dissolution.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in various buffers is not extensively published. However, based on product information and the known properties of similar hydrophobic peptides, the following provides an indication of its solubility characteristics.
| Solvent/Buffer System | Reported Solubility | Remarks |
| Dimethyl sulfoxide (DMSO) | Soluble | Recommended as the primary solvent for preparing stock solutions. |
| Dimethylformamide (DMF) | Soluble | An alternative organic solvent for initial dissolution. |
| Ethanol | Soluble | Can be used as a primary solvent. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A formulation that enhances aqueous solubility. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | A lipid-based formulation for in vivo studies. |
Experimental Protocol for Solubility Assessment
A general protocol for determining the solubility of this compound is outlined below. This method is based on standard practices for hydrophobic peptides and can be adapted for specific buffer systems.
Objective: To determine the solubility of this compound in a specific aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Target aqueous buffer (e.g., PBS, pH 7.4), sterile-filtered
-
Vortex mixer
-
Sonicator bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Vortex and sonicate briefly to ensure complete dissolution.
-
Serial Dilution: Prepare a series of dilutions of the this compound stock solution in the target aqueous buffer. Start with a high concentration and perform serial dilutions.
-
Equilibration: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 2-24 hours) to allow them to reach equilibrium. Gentle agitation may be applied.
-
Observation and Centrifugation: Visually inspect each dilution for any precipitation. Centrifuge the samples at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any undissolved material.
-
Quantification: Carefully collect the supernatant from each sample and analyze the concentration of dissolved this compound using a validated HPLC method. The highest concentration at which no precipitate is observed after centrifugation is considered the solubility limit.
Experimental workflow for determining this compound solubility.
Stability of this compound
The stability of this compound is a critical quality attribute, as degradation can lead to a loss of potency and the generation of impurities. The primary degradation pathway of concern is the hydrolysis of the NHS ester, which renders the molecule incapable of conjugating to antibodies.
NHS Ester Hydrolysis
The NHS ester is susceptible to hydrolysis in aqueous environments, a reaction that is highly dependent on pH and temperature. The rate of hydrolysis increases significantly with increasing pH.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4-5 hours | [3][] |
| 8.0 | 4 | 1 hour | [5] |
| 8.6 | 4 | 10 minutes | [3][] |
This data highlights the importance of performing conjugation reactions in a timely manner and under controlled pH conditions, typically between pH 7.2 and 8.5, to balance the reactivity towards amines and the competing hydrolysis reaction.[3]
Experimental Protocol for Stability Assessment
A general protocol for assessing the stability of this compound in a specific buffer is provided below. This method utilizes HPLC to monitor the degradation of the parent molecule over time.
Objective: To evaluate the stability of this compound in an aqueous buffer at a specific pH and temperature.
Materials:
-
This compound solution of known concentration in the chosen buffer
-
pH meter
-
Incubator or water bath
-
HPLC system with a UV detector
-
Quenching solution (e.g., a solution of excess glycine or Tris)
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the desired buffer at a known concentration.
-
Incubation: Aliquot the solution into multiple vials and incubate them at the desired temperature.
-
Time Points: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the incubator.
-
Quenching: Immediately quench the reaction by adding a quenching solution to react with any remaining this compound. This prevents further degradation during analysis.
-
HPLC Analysis: Analyze the samples by a stability-indicating HPLC method to separate the intact this compound from its degradation products.
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Plot the percentage of remaining this compound against time to determine the degradation kinetics and half-life.
Workflow for assessing the stability of this compound.
Mechanism of Action of Auristatins
This compound is a pro-drug that, once conjugated to an antibody and internalized by a target cell, releases the active cytotoxic agent, MMAF. The mechanism of action of MMAF, like other auristatins, involves the disruption of microtubule dynamics.
Microtubules are essential components of the cytoskeleton and are crucial for cell division. They are dynamic polymers of α- and β-tubulin heterodimers. MMAF binds to the vinca domain on β-tubulin, inhibiting its polymerization.[6] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing the formation of the mitotic spindle and ultimately triggering the intrinsic apoptotic pathway.[1]
References
- 1. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 2. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 3. Guidelines for ADC Stability Studies | Porton Pharma [portonpharma.com]
- 5. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody Drug Conjugates (ADCs) Analytical Considerations For QC Release Stability Testing Characterization And Comparability [bioprocessonline.com]
An In-Depth Technical Guide to the NHS-MMAF Mechanism as an ADC Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful and targeted approach in cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. A critical component of an ADC is the linker-payload system, which must remain stable in circulation and effectively release the cytotoxic agent upon internalization into target cancer cells. This guide provides a detailed technical overview of N-hydroxysuccinimide-monomethyl auristatin F (NHS-MMAF), a potent microtubule inhibitor payload utilized in ADC development.
MMAF is a synthetic analog of the natural product dolastatin 10 and exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] The N-hydroxysuccinimide (NHS) ester functional group allows for covalent conjugation to primary amines, such as those on lysine residues of a monoclonal antibody. This guide will delve into the chemical properties, mechanism of action, and practical application of this compound in the construction and evaluation of ADCs.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the linker-payload is essential for the successful development of an ADC. Key properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | C49H78N6O12 | - |
| Molecular Weight | 943.18 g/mol | - |
| CAS Number | 1404073-19-3 | - |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in organic solvents such as DMSO and DMF | - |
| Reactivity | The NHS ester is highly reactive towards primary amines. | [] |
Mechanism of Action: From Antibody Targeting to Apoptosis
The therapeutic effect of an this compound ADC is a multi-step process that begins with the specific recognition of a tumor-associated antigen by the monoclonal antibody component of the ADC.
Experimental Workflow for ADC Generation and Characterization
The development of an effective this compound ADC involves a systematic workflow encompassing conjugation, purification, and comprehensive characterization.
Signaling Pathway of MMAF-Induced Apoptosis
Upon release within the cancer cell, MMAF disrupts microtubule dynamics, a critical process for cell division. This disruption triggers a cascade of signaling events culminating in programmed cell death, or apoptosis.
Quantitative Data on this compound ADC Efficacy
The potency and efficacy of ADCs are critical parameters evaluated during development. The following tables summarize representative quantitative data for MMAF-based ADCs. While specific data for this compound ADCs is limited in publicly available literature, the data for other MMAF conjugates provides a strong indication of expected performance.
Table 1: In Vitro Cytotoxicity of MMAF-based ADCs
| Cell Line | Target Antigen | ADC | IC50 (nM) | Reference |
| Jurkat | Tn Antigen | Chi-Tn/MMAF | ~10 | [4] |
| LOX Melanoma | Tn Antigen | Chi-Tn/MMAF | Not specified | [4] |
| J1MT-1 (Resistant) | HER2 | Dual MMAE/MMAF ADC | 0.213 (MMAF single drug) | [5] |
Table 2: In Vivo Efficacy of MMAF-based ADCs in Xenograft Models
| Tumor Model | Target Antigen | ADC | Dosing Regimen | Tumor Growth Inhibition | Reference |
| LOX Melanoma | Tn Antigen | Chi-Tn/MMAF | Not specified | Significant delay in tumor growth | [4] |
| Nude Rat Xenograft | Not specified | MMAF ADC | 1 mg/kg | Significant tumor growth inhibition | [6] |
Table 3: Pharmacokinetic Parameters of MMAF
| Species | Administration | Dose | Cmax (ng/mL) | T1/2 (h) | AUC (ng*h/mL) | Reference |
| Rat | IV | 5 mg/kg | ~4000 | ~2 | ~8000 | [7] |
| Rat | PO | 10 mg/kg | ~50 | ~4 | ~400 | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to ADC research and development. The following sections provide methodologies for key experiments.
Synthesis of this compound ADC
This protocol describes a general method for conjugating this compound to a monoclonal antibody via lysine residues.[][8]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Buffer exchange the mAb into the conjugation buffer to the desired concentration (typically 1-10 mg/mL).
-
This compound Preparation: Dissolve this compound in DMSO to a stock concentration of 10-20 mM immediately before use.
-
Conjugation Reaction: Add a calculated molar excess of the this compound solution to the antibody solution. The molar ratio will depend on the desired drug-to-antibody ratio (DAR) and should be optimized.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 4-18 hours.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the ADC from unconjugated payload and other reaction components using a pre-equilibrated size-exclusion chromatography column.
Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a common method to determine the DAR and assess the heterogeneity of the ADC.[1][9][10]
Materials:
-
This compound ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 10% isopropanol)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatography:
-
Inject the sample onto the HIC column equilibrated with Mobile Phase A.
-
Elute the different drug-loaded species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined time period.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of ADCs.[11][12][13][14][15]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound ADC and control antibody in complete culture medium. Remove the existing medium from the cells and add the ADC and control solutions.
-
Incubation: Incubate the plate for a period determined by the cell doubling time and the payload's mechanism of action (typically 72-120 hours for auristatins).[11]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vivo Efficacy in a Xenograft Model
Xenograft models are essential for evaluating the anti-tumor activity of ADCs in a living organism.[6][16][17][18]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
This compound ADC, control antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant the human cancer cells into the flank of the immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Treatment Administration: Administer the this compound ADC, control antibody, or vehicle control to the respective groups via an appropriate route (typically intravenous). The dosing schedule should be optimized for the specific ADC and tumor model.
-
Monitoring: Monitor tumor volume (measured with calipers) and body weight of the mice regularly throughout the study.
-
Endpoint: The study is typically concluded when tumors in the control group reach a maximum allowable size or when a predetermined time point is reached.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess the anti-tumor efficacy. Statistical analysis is performed to determine the significance of the observed differences.
Pharmacokinetic Analysis
Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC.[7][19][20][21][22]
Materials:
-
Rodents (e.g., mice or rats)
-
This compound ADC
-
Analytical method for quantifying total antibody and conjugated payload in plasma (e.g., ELISA or LC-MS/MS)
Procedure:
-
Dosing: Administer a single dose of the this compound ADC to the animals (typically intravenously).
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of total antibody and/or conjugated MMAF in the plasma samples using a validated analytical method.
-
Data Analysis: Plot the plasma concentration-time data and use pharmacokinetic software to calculate key parameters such as:
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Area under the curve (AUC)
-
Conclusion
This compound is a potent and clinically relevant payload for the development of antibody-drug conjugates. Its mechanism of action, centered on the inhibition of tubulin polymerization, leads to effective cancer cell killing. A thorough understanding of its chemical properties, conjugation chemistry, and the downstream cellular consequences of its activity is paramount for the successful design and optimization of novel ADCs. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and evaluation of this compound ADCs, enabling researchers to advance the development of this promising class of cancer therapeutics. Further research focusing on the generation of specific quantitative data for ADCs utilizing the this compound linker will be invaluable to the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Calaméo - Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction [calameo.com]
- 4. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. furthlab.xyz [furthlab.xyz]
- 9. hpst.cz [hpst.cz]
- 10. agilent.com [agilent.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human tumor xenografts in mouse as a model for evaluating therapeutic efficacy of monoclonal antibodies or antibody-drug conjugate targeting receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural and Functional Differences Between MMAF and NHS-MMAF
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Monomethylauristatin F (MMAF) is a highly potent synthetic antineoplastic agent, derived from the natural compound dolastatin 10, that serves as a cytotoxic payload in the development of antibody-drug conjugates (ADCs).[][2] Its efficacy is rooted in its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4] NHS-MMAF is a chemically modified, activated derivative of MMAF. The primary structural difference is the introduction of an N-Hydroxysuccinimide (NHS) ester. This functional group transforms MMAF from a stable cytotoxic compound into a reactive intermediate, enabling its covalent conjugation to primary amine groups on antibodies or other targeting moieties.[5][6] This guide provides an in-depth comparison of their structures, properties, and distinct roles in the ADC development workflow.
Core Molecular Structures
The fundamental difference between MMAF and this compound lies in the modification of the C-terminal carboxylic acid on the phenylalanine residue of the MMAF peptide backbone.
MMAF is a synthetic pentapeptide analog with a charged C-terminal phenylalanine, a feature that distinguishes it from its counterpart, MMAE.[7][8] This terminal carboxyl group increases the hydrophilicity of the molecule, which attenuates its cytotoxic activity in its free form by impairing passive diffusion across cell membranes.[9][10] This property makes it an ideal payload for targeted delivery via ADCs, as its full cytotoxic potential is unleashed only after internalization into the target cell.[][11]
Caption: Simplified peptide structure of MMAF highlighting the C-terminal Phenylalanine (Phe) with its key carboxylic acid group.
This compound is an amine-reactive derivative of MMAF created to facilitate its conjugation to antibodies. The carboxylic acid of MMAF is converted into an N-Hydroxysuccinimide ester. This NHS ester is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by primary amines, such as those found on the side chains of lysine residues in antibodies.[6] This reaction forms a stable amide bond, covalently linking the MMAF payload to the antibody.
Caption: Simplified structure of this compound showing the C-terminal carboxylic acid activated as a reactive NHS ester.
Quantitative Data Summary
The structural modification from MMAF to this compound results in a significant change in molecular weight and dictates its application.
| Property | MMAF | This compound | Reference |
| Chemical Formula | C₃₉H₆₅N₅O₈ | C₄₃H₆₈N₆O₁₀ | [3][4] |
| Molecular Weight ( g/mol ) | 731.96 | 943.18 (Representative) | [3][12][13] |
| Primary Functional Group | C-Terminal Carboxylic Acid | C-Terminal NHS Ester | [][6] |
| Primary Role | Cytotoxic Payload | Conjugation-Ready Intermediate | [5][14] |
| Log P (Octanol/Water) | 0.7 | Not Applicable (Reactive) | [15] |
| In Vitro IC₅₀ (Free Drug) | 105 - 257 nM (Cell Line Dependent) | Not Applicable (Used for Conjugation) | [14] |
Logical Workflow: From Payload to ADC
The conversion of MMAF to this compound is a critical activation step in the workflow for creating certain types of ADCs. While other linkers (e.g., maleimide-based) are also common, the NHS-ester route provides a clear example of payload activation for conjugation to antibody lysine residues.[16]
Caption: Logical workflow illustrating the role of this compound as an intermediate for ADC synthesis.
Mechanism of Action of MMAF
Once the ADC is internalized by a target cancer cell and the MMAF payload is released, it acts as a potent anti-mitotic agent. The core mechanism is conserved among auristatins.
References
- 2. Design, synthesis and bioactivity evaluation of novel monomethyl auristatin F analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 4. cellmosaic.com [cellmosaic.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NHS ester-PEG4-MMAF | BroadPharm [broadpharm.com]
- 7. New insight on the structural features of the cytotoxic auristatins MMAE and MMAF revealed by combined NMR spectroscopy and quantum chemical modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. Bombesin-Tethered Reactive Oxygen Species (ROS)-Responsive Nanoparticles for Monomethyl Auristatin F (MMAF) Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. adcreview.com [adcreview.com]
- 12. selleckchem.com [selleckchem.com]
- 13. apexbt.com [apexbt.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Therapeutic Efficacy of a Family of pHLIP–MMAF Conjugates in Cancer Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellmosaic.com [cellmosaic.com]
The Safety and Toxicological Profile of NHS-MMAF: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl Auristatin F (MMAF) is a potent synthetic antineoplastic agent and a derivative of the natural product dolastatin 10.[1][2] It functions as a mitotic inhibitor by disrupting tubulin polymerization, a critical process for cell division.[3][4][] Due to its high cytotoxicity, MMAF is not administered as a standalone drug but is a crucial payload component of Antibody-Drug Conjugates (ADCs).[][6] The N-hydroxysuccinimide (NHS) ester of MMAF (NHS-MMAF) is a reactive derivative designed for covalent conjugation to the lysine residues of monoclonal antibodies (mAbs), forming a stable amide bond.[7][8] This guide provides a comprehensive overview of the safety and toxicological profile of the MMAF core, with considerations for its use in ADC development.
Mechanism of Action
MMAF exerts its cytotoxic effects by binding to tubulin, thereby inhibiting the formation of microtubules.[3][9] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[10] Unlike its counterpart, monomethyl auristatin E (MMAE), MMAF possesses a charged C-terminal phenylalanine residue, which renders it less permeable to cell membranes.[6][11] This characteristic can result in a different safety profile, with potentially reduced "bystander" killing of antigen-negative cells compared to MMAE-containing ADCs.[6]
Preclinical Toxicology
The preclinical safety profile of MMAF has been evaluated in various in vitro and in vivo models. These studies are crucial for determining the therapeutic window and predicting potential human toxicities.
In Vitro Cytotoxicity
MMAF demonstrates potent cytotoxic activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 | [12] |
| H3396 | Breast Carcinoma | 105 | [12] |
| 786-O | Renal Cell Carcinoma | 257 | [12] |
| Caki-1 | Renal Cell Carcinoma | 200 | [12] |
| BT-474 | Breast Carcinoma | 0.24 | [12] |
In Vivo Toxicology
In vivo studies in animal models, primarily rodents and non-human primates, are essential for identifying on-target and off-target toxicities, as well as determining the maximum tolerated dose (MTD).
| Species | MTD of Free MMAF (mg/kg) | Reference |
| Mice | >16 | [12] |
The MTD of MMAF-containing ADCs is highly dependent on the specific antibody, linker, and drug-to-antibody ratio (DAR). For example, the ADC cAC10-L1-MMAF4 had an MTD of 50 mg/kg in mice, while the cAC10-L4-MMAF4 ADC, with a different linker, had a significantly higher MTD of >150 mg/kg in mice, highlighting the critical role of the linker in the overall safety profile.[11][12]
Key Toxicities Associated with MMAF-Containing ADCs
Clinical and preclinical data have identified two primary off-target toxicities of concern for ADCs utilizing MMAF as the payload: ocular toxicity and thrombocytopenia.[10][13][14]
Ocular Toxicity
Description: A range of ocular adverse events have been reported, with the most common being blurred vision, dry eye, and corneal abnormalities such as microcystic epithelial changes (MECs) or keratopathy.[1][3][15] In most cases, these effects are mild to moderate (Grade 1-2) and reversible upon dose delay or discontinuation.[1][15]
Mechanism: The proposed mechanism for MMAF-induced ocular toxicity is an off-target effect on corneal epithelial cells.[3] Although the target antigen of the ADC may not be present on these cells, the ADC can be non-specifically taken up, potentially through processes like macropinocytosis.[16] Once internalized, the released MMAF payload disrupts microtubule function in these rapidly dividing cells, leading to apoptosis and the observed corneal changes.[3][4] Studies have detected the ADC and the free payload in the tear fluid of patients, supporting the direct exposure of the ocular surface.[17]
Thrombocytopenia
Description: Thrombocytopenia, a condition characterized by a low platelet count, is another significant toxicity associated with MMAF-containing ADCs.[10] This can increase the risk of bleeding. The incidence and severity can vary depending on the specific ADC and patient population.[10]
Mechanism: The underlying mechanism is thought to be the inhibition of megakaryocyte differentiation and apoptosis of megakaryocyte progenitors in the bone marrow due to the cytotoxic effects of MMAF.[10] Megakaryocytes are the precursor cells to platelets, and their disruption leads to decreased platelet production. The toxic metabolite, cys-mc-MMAF, which can be formed from the degradation of the ADC, is implicated in mediating this toxicity.[10]
Signaling Pathways and Experimental Workflows
MMAF-Induced Apoptosis Signaling Pathway
Caption: MMAF-induced apoptotic signaling pathway.
General Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for in vitro cytotoxicity assessment.
General Experimental Workflow for In Vivo MTD Study
Caption: Workflow for an in vivo MTD study.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT-Based)
This protocol provides a general framework for assessing the cytotoxicity of an this compound conjugate. Specific parameters should be optimized for each cell line and compound.
1. Cell Seeding:
-
Culture cancer cells of interest to ~80% confluency.
-
Trypsinize, count, and resuspend cells in fresh culture medium.
-
Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the this compound conjugate in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
3. MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
After incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C or for a few hours with gentle shaking.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.[18]
In Vivo Maximum Tolerated Dose (MTD) Study
This protocol outlines a general procedure for an MTD study in mice. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
1. Animal Model and Acclimation:
-
Use an appropriate mouse strain (e.g., BALB/c or athymic nude mice if using xenografts).
-
Acclimate the animals to the facility for at least one week before the start of the study.
2. Dose Formulation and Administration:
-
Formulate the this compound ADC in a sterile, biocompatible vehicle (e.g., saline or PBS).
-
Divide the animals into cohorts (e.g., 3-5 mice per group).
-
Administer the ADC, typically via intravenous (IV) injection, at escalating doses to different cohorts. A common starting dose is based on in vitro potency or data from similar compounds.
3. Monitoring and Endpoints:
-
Clinical Observations: Monitor the animals daily for any signs of toxicity, such as changes in posture, activity, grooming, and breathing.
-
Body Weight: Measure and record the body weight of each animal at least twice a week. A significant and sustained body weight loss (e.g., >15-20%) is a key indicator of toxicity.
-
Study Duration: The observation period is typically 14 to 28 days after a single dose.
-
Humane Endpoints: Animals showing severe signs of distress or exceeding the body weight loss limit should be euthanized.
4. Data Collection and MTD Determination:
-
At the end of the study, euthanize all surviving animals.
-
Collect blood samples for hematology and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
The MTD is defined as the highest dose that does not cause unacceptable toxicity, which can be defined by factors such as no mortality, body weight loss of less than a specified percentage, and no severe clinical or pathological findings.[19]
Conclusion
The safety and toxicology of this compound are intrinsically linked to its potent mechanism of action as a microtubule inhibitor. While highly effective as a cytotoxic payload in ADCs, its off-target effects, primarily ocular toxicity and thrombocytopenia, are critical considerations in drug development. A thorough understanding of these toxicities, their underlying mechanisms, and the impact of linker technology is paramount for designing safer and more effective MMAF-based ADCs. Rigorous preclinical evaluation, including detailed in vitro and in vivo studies, is essential to define the therapeutic index and guide the clinical development of these promising cancer therapeutics.
References
- 1. Ocular Adverse Events Associated with Antibody–Drug Conjugates in Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ocular Toxicity of Belantamab Mafodotin, an Oncological Perspective of Management in Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ocular adverse events associated with antibody-drug conjugates in oncology: a pharmacovigilance study based on FDA adverse event reporting system (FAERS) [frontiersin.org]
- 6. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 7. adcreview.com [adcreview.com]
- 8. NHS ester-PEG4-MMAF | BroadPharm [broadpharm.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Clinical toxicity of antibody drug conjugates: a meta-analysis of payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pharmacally.com [pharmacally.com]
- 17. Study Provides Insights Into Antibody-Drug Conjugate (ADC)–Induced Corneal Toxicity - American Academy of Ophthalmology [aao.org]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. pacificbiolabs.com [pacificbiolabs.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intellectual property landscape and practical applications of N-hydroxysuccinimide-activated Monomethyl Auristatin F (NHS-MMAF). MMAF is a potent anti-tubulin agent whose efficacy is significantly enhanced through targeted delivery to cancer cells via antibody-drug conjugates (ADCs). The use of an NHS ester is a common and effective method for conjugating MMAF to the lysine residues of monoclonal antibodies. This document details the synthesis, conjugation, and characterization of this compound ADCs, along with insights into the underlying mechanism of action and relevant intellectual property considerations.
Intellectual Property Landscape
The intellectual property surrounding antibody-drug conjugates is complex, often involving separate patents for the antibody, the cytotoxic payload, the linker, and the conjugation chemistry. For this compound, the patent landscape is multifaceted. While the core MMAF molecule and its derivatives are the subject of numerous patents, the use of NHS-ester chemistry for conjugation is a more broadly established method.
Key areas of patent protection include:
-
Composition of Matter: Patents may cover the novel molecular structure of MMAF, its derivatives, and specific linker-drug combinations.
-
Methods of Use: Patents often claim the use of MMAF-containing ADCs for the treatment of specific cancers.
-
Conjugation Technologies: While NHS chemistry is a well-known bioconjugation technique, specific improvements or novel applications of this chemistry in the context of MMAF ADCs could be subject to patent protection.
-
Antibody-Specific Patents: The monoclonal antibody used in the ADC is typically protected by its own set of patents.
Researchers and drug developers must navigate this intricate patent landscape to ensure freedom to operate. A thorough intellectual property analysis is a critical early step in the development of any new this compound ADC.
Experimental Protocols
Synthesis of NHS-activated MMAF
A precise, publicly available, step-by-step protocol for the synthesis of this compound is not widely disseminated and is often proprietary. However, the general principle involves the activation of the carboxylic acid group of MMAF using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its more water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).
General Two-Step Protocol for NHS Ester Activation of MMAF:
-
Activation of MMAF:
-
Dissolve MMAF in an appropriate organic solvent (e.g., dimethylformamide - DMF).
-
Add a molar excess of EDC and Sulfo-NHS.
-
The reaction is typically carried out at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Purification of this compound:
-
Once the reaction is complete, the NHS-activated MMAF is purified to remove unreacted starting materials and byproducts. This is commonly achieved using column chromatography.
-
Conjugation of this compound to Monoclonal Antibodies
The conjugation of this compound to a monoclonal antibody (mAb) targets the primary amines of lysine residues.
Protocol:
-
Antibody Preparation:
-
The antibody is prepared in a suitable buffer at a slightly alkaline pH (typically pH 8.0-9.0) to ensure the lysine residues are deprotonated and reactive. Phosphate-buffered saline (PBS) adjusted to the desired pH is commonly used.
-
-
Conjugation Reaction:
-
The purified this compound, dissolved in an organic solvent like DMSO, is added to the antibody solution.
-
The molar ratio of this compound to the antibody is a critical parameter that influences the resulting drug-to-antibody ratio (DAR). A typical starting point is a 5-10 fold molar excess of this compound.
-
The reaction is incubated at room temperature or 4°C for 1-4 hours with gentle mixing.
-
-
Purification of the ADC:
-
After the incubation period, the resulting ADC is purified to remove unconjugated this compound and other reaction components. Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) are common purification methods.
-
Characterization of the MMAF-ADC
Drug-to-Antibody Ratio (DAR) Determination:
The DAR is a critical quality attribute of an ADC. It can be determined by several methods:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates the different drug-loaded species based on their hydrophobicity. The area under each peak corresponds to the relative abundance of each species (e.g., DAR0, DAR2, DAR4, etc.), allowing for the calculation of the average DAR.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the intact or reduced ADC can provide precise mass information, allowing for the determination of the number of conjugated drug molecules.
Cytotoxicity Assay:
The in vitro potency of the MMAF-ADC is assessed using a cytotoxicity assay.
Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells expressing the target antigen in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the MMAF-ADC and control antibodies.
-
Incubation: Incubate the cells for a period of 72-96 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to formazan.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the cell viability against the ADC concentration.
Quantitative Data
The following tables summarize typical quantitative data associated with this compound ADCs. It is important to note that these values can vary significantly depending on the specific antibody, linker, and experimental conditions.
Table 1: Physicochemical Properties of MMAF
| Property | Value |
| Molecular Weight | ~731.95 g/mol |
| Mechanism of Action | Tubulin inhibitor |
Table 2: Typical Parameters for this compound ADC Conjugation and Characterization
| Parameter | Typical Value/Range |
| Molar excess of this compound to Antibody | 5 - 20 fold |
| Target Drug-to-Antibody Ratio (DAR) | 2 - 4 |
| In Vitro Cytotoxicity (IC50) | pM to nM range |
Visualizations
Signaling Pathway for MMAF-Induced Apoptosis
MMAF, like other auristatins, exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to cell cycle arrest and ultimately apoptosis. The following diagram illustrates the key steps in this signaling pathway.
Caption: MMAF-induced apoptotic signaling pathway.
Experimental Workflow for this compound ADC Development
The development of an this compound ADC follows a structured workflow from synthesis to in vitro evaluation.
Caption: Experimental workflow for this compound ADC development.
Logical Relationship of ADC Components
The efficacy of an this compound ADC is dependent on the successful integration of its three core components.
Caption: Core components of an this compound ADC.
An In-depth Technical Guide to the Core Principles of NHS-MMAF in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of N-hydroxysuccinimide-monomethyl auristatin F (NHS-MMAF) and its application in the context of cancer cell lines. It is designed to serve as a technical resource, offering detailed insights into its mechanism of action, experimental protocols, and key data for researchers in oncology and drug development.
Core Concepts of this compound
Monomethyl auristatin F (MMAF) is a potent synthetic antineoplastic agent derived from dolastatin 10, a natural product of the sea hare Dolabella auricularia.[1] It functions as a microtubule inhibitor, disrupting the formation of the mitotic spindle, which is essential for cell division.[2][3] This disruption ultimately leads to cell cycle arrest and apoptosis.[4]
The N-hydroxysuccinimide (NHS) ester modification of MMAF (this compound) provides a reactive group that readily forms stable amide bonds with primary amines, such as the lysine residues on monoclonal antibodies (mAbs).[][6] This feature makes this compound a crucial component in the construction of antibody-drug conjugates (ADCs), a class of targeted therapies designed to selectively deliver highly potent cytotoxic agents to cancer cells.[7][8]
The core principle of an this compound-based ADC is to leverage the specificity of a monoclonal antibody to target a tumor-associated antigen on the surface of cancer cells. Upon binding, the ADC is internalized, and the MMAF payload is released within the cell, where it can exert its cytotoxic effects, minimizing systemic toxicity.[7][9]
Mechanism of Action and Signaling Pathways
MMAF exerts its cytotoxic effects by inhibiting tubulin polymerization.[9][10] This interference with microtubule dynamics leads to a cascade of cellular events culminating in apoptosis.
Signaling Pathway of MMAF-Induced Cell Death
The primary mechanism of MMAF is the disruption of microtubule formation, leading to G2/M phase cell cycle arrest.[4] This arrest can trigger a series of downstream signaling events, including the activation of apoptotic pathways. Auristatins have been shown to induce apoptosis through both p53-dependent and p53-independent mechanisms.[4] Key signaling molecules involved include the upregulation of p21WAF1 and the pro-apoptotic protein Bax, along with the downregulation of the anti-apoptotic protein Bcl-2.[4] Furthermore, auristatin-based ADCs can induce endoplasmic reticulum (ER) stress, activating pathways such as the IRE1-JNK cascade, which contributes to immunogenic cell death.[3][11]
Quantitative Data: Potency in Cancer Cell Lines
The cytotoxic potency of MMAF and its ADC formulations is typically evaluated by determining the half-maximal inhibitory concentration (IC50). The following tables summarize reported IC50 values for MMAF and MMAF-ADCs across various cancer cell lines.
Table 1: IC50 Values of Free MMAF in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Jurkat | T-cell leukemia | 450 | [10] |
| SKBR3 | Breast Cancer | 83 | [10] |
| MDAMB435/5T4 | Melanoma | 0.056 | [12] |
| MDAMB361DYT2 | Breast Cancer | 0.166 | [12] |
| MDAMB468 | Breast Cancer | 0.183 | [12] |
| Raji (5T4-) | Burkitt's Lymphoma | 0.449 | [12] |
Table 2: IC50 Values of MMAF-ADCs in Cancer Cell Lines
| ADC Target | Cell Line | Cancer Type | ADC IC50 (nM) | Reference |
| HER2 | N87 | Gastric Carcinoma | pM range | [2] |
| HER2 | SK-BR-3 | Breast Cancer | pM range | [2] |
| HER2 | OE19 | Esophageal Adenocarcinoma | pM range | [2] |
| HER2 | H522 | Non-Small Cell Lung Carcinoma | 2 - 4 | [2] |
| Tn Antigen | Jurkat | T-cell leukemia | ~10 | [10] |
| Tn Antigen | LOX | Melanoma | ~50 | [10] |
| EpCAM | HT-29 | Colon Cancer | low nM range | [13] |
| TGFα | Pancreatic Cancer Cell Lines | Pancreatic Cancer | Potent antiproliferative activity | [7] |
Experimental Protocols
This compound Conjugation to Monoclonal Antibodies
This protocol outlines the general steps for conjugating this compound to a monoclonal antibody. Optimization of molar ratios and reaction conditions may be necessary for specific antibodies.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., PBS, pH 8.0-8.5)
-
Quenching reagent (e.g., 1M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: If the antibody buffer contains primary amines (e.g., Tris), exchange it with the reaction buffer using a desalting column or dialysis. Adjust the antibody concentration to 1-2 mg/mL.
-
This compound Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a calculated molar excess of the this compound solution to the antibody solution. A common starting point is a 10-fold molar excess of this compound to the antibody. The reaction is typically carried out at room temperature for 1-2 hours with gentle mixing.[]
-
Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unconjugated MMAF and other small molecules from the ADC using size-exclusion chromatography or dialysis.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry. Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC).
Cell Viability (MTT) Assay for ADC Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound ADC and control antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and a non-targeting control ADC. Add 100 µL of the diluted ADCs to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for a period determined by the cell line's doubling time and the desired exposure time (typically 72-96 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Experimental and Developmental Workflow
The development of an this compound ADC involves a multi-step process from initial design to preclinical evaluation.
Mechanisms of Resistance
Resistance to MMAF-containing ADCs can arise through various mechanisms, which can be broadly categorized as follows:
-
Antigen-Related Resistance:
-
Impaired ADC Processing:
-
Defective internalization or trafficking: Alterations in the endocytic pathway can prevent the ADC from reaching the lysosome, where the payload is typically released.[1]
-
Reduced lysosomal degradation: Changes in lysosomal function can hinder the cleavage of the linker and the release of active MMAF.
-
-
Payload-Related Resistance:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein), can actively pump MMAF out of the cell.[1]
-
Alterations in tubulin: Mutations in tubulin or changes in tubulin isotype expression can reduce the binding affinity of MMAF.
-
Dysregulation of apoptotic pathways: Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins can make cells less sensitive to MMAF-induced apoptosis.
-
Understanding these resistance mechanisms is crucial for the development of next-generation ADCs and combination therapies to overcome treatment failure.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Induction of growth inhibition and apoptosis in pancreatic cancer cells by auristatin-PE and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cellmosaic.com [cellmosaic.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 9. Mechanisms of Resistance to Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. cfmot.de [cfmot.de]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cell-Based Assay of NHS-MMAF ADC Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. This is achieved by linking a highly potent small molecule drug to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. The N-hydroxysuccinimide-monomethyl auristatin F (NHS-MMAF) ester is a commonly used reagent for the development of ADCs. MMAF, a potent anti-mitotic agent, is conjugated to the antibody via a stable linker formed from the reaction of the NHS ester with lysine residues on the antibody. Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, and the cytotoxic payload, MMAF, is released, leading to cell cycle arrest and apoptosis.
This document provides a detailed protocol for assessing the in vitro cytotoxicity of an this compound ADC using a cell-based assay. The protocol is designed to be a comprehensive guide for researchers, offering step-by-step instructions for determining the potency and specificity of the ADC.
Principle of the Assay
The cytotoxicity of the this compound ADC is evaluated by measuring the viability of antigen-positive and antigen-negative cell lines after a period of incubation with the ADC. A common method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this colorimetric assay, the mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the dissolved formazan, the extent of ADC-induced cytotoxicity can be quantified.
Signaling Pathway of MMAF-Induced Cytotoxicity
MMAF exerts its cytotoxic effect by disrupting the microtubule dynamics within the cell. Upon release from the ADC within the target cell, MMAF binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis.
Caption: Signaling pathway of MMAF-induced cytotoxicity.
Experimental Workflow
The overall experimental workflow for assessing this compound ADC cytotoxicity involves several key steps, from cell preparation to data analysis.
Caption: Experimental workflow for the this compound ADC cytotoxicity assay.
Experimental Protocols
Materials and Reagents
-
Target antigen-positive cell line (e.g., SK-BR-3 for HER2-targeting ADC)
-
Target antigen-negative cell line (e.g., MDA-MB-468 for HER2-targeting ADC)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound ADC
-
Control antibody (without conjugated drug)
-
Free MMAF
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Cell Culture
-
Culture antigen-positive and antigen-negative cells in their recommended complete medium in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells regularly to maintain them in the exponential growth phase.
-
Prior to the assay, harvest the cells using trypsin-EDTA, and perform a cell count to determine the cell concentration.
Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plates overnight at 37°C with 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare a series of dilutions of the this compound ADC, control antibody, and free MMAF in complete medium. A typical concentration range for the ADC might be from 0.01 ng/mL to 1000 ng/mL.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells in triplicate.
-
Add 100 µL of complete medium to the untreated control wells.
-
-
Incubation:
-
Incubate the plates for 72 to 96 hours at 37°C with 5% CO2. The longer incubation time is often necessary for tubulin inhibitors like MMAF to exert their full cytotoxic effect, which is dependent on cell cycle progression.[1]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plates at room temperature for at least 2 hours, or overnight at 37°C, to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis
-
Blank Correction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate Percent Viability:
-
Percent Viability = (Absorbance of treated wells / Absorbance of untreated control wells) x 100
-
-
Dose-Response Curves and IC50 Determination:
-
Plot the percent viability against the logarithm of the ADC concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
-
Data Presentation
The following tables present representative data from a hypothetical this compound ADC cytotoxicity assay performed on HER2-positive (SK-BR-3) and HER2-negative (MDA-MB-468) cell lines.
Table 1: Cytotoxicity of this compound ADC on HER2-Positive (SK-BR-3) Cells
| This compound ADC Conc. (ng/mL) | Mean Absorbance (570 nm) | % Viability |
| 0 (Untreated) | 1.250 | 100.0 |
| 0.1 | 1.188 | 95.0 |
| 1 | 0.938 | 75.0 |
| 10 | 0.625 | 50.0 |
| 100 | 0.250 | 20.0 |
| 1000 | 0.063 | 5.0 |
| IC50 (ng/mL) | ~10 |
Table 2: Cytotoxicity of this compound ADC on HER2-Negative (MDA-MB-468) Cells
| This compound ADC Conc. (ng/mL) | Mean Absorbance (570 nm) | % Viability |
| 0 (Untreated) | 1.300 | 100.0 |
| 0.1 | 1.287 | 99.0 |
| 1 | 1.274 | 98.0 |
| 10 | 1.248 | 96.0 |
| 100 | 1.170 | 90.0 |
| 1000 | 0.910 | 70.0 |
| IC50 (ng/mL) | >1000 |
Table 3: Cytotoxicity of Control Antibody and Free MMAF
| Compound | Cell Line | IC50 |
| Control Antibody | SK-BR-3 | >1000 ng/mL |
| Control Antibody | MDA-MB-468 | >1000 ng/mL |
| Free MMAF | SK-BR-3 | ~5 nM |
| Free MMAF | MDA-MB-468 | ~8 nM |
Conclusion
This application note provides a detailed protocol for conducting a cell-based cytotoxicity assay for an this compound ADC. The presented methodology, including the use of both antigen-positive and antigen-negative cell lines, allows for the determination of the ADC's potency and specificity. The provided diagrams and data tables serve as valuable resources for researchers in the field of ADC development. Adherence to this protocol will enable the generation of reliable and reproducible data, which is crucial for the preclinical evaluation of novel antibody-drug conjugates.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assay of NHS-MMAF Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. An ADC consists of a monoclonal antibody (mAb) that binds to a specific tumor-associated antigen, a cytotoxic payload, and a chemical linker connecting the two. This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of ADCs utilizing a monomethyl auristatin F (MMAF) payload conjugated to an antibody via an N-hydroxysuccinimide (NHS) ester linker.
MMAF is a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] The use of an NHS ester facilitates the covalent attachment of the MMAF derivative to lysine residues on the monoclonal antibody. Evaluating the in vitro potency and specificity of these NHS-MMAF ADCs is a critical step in their preclinical development.[3][4]
Mechanism of Action
The cytotoxic effect of an this compound ADC is initiated by the specific binding of the monoclonal antibody component to its target antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis. Once inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved, releasing the active MMAF payload. The released MMAF then disrupts the microtubule dynamics by inhibiting tubulin polymerization, a critical process for mitotic spindle formation.[1][2] This disruption leads to G2/M phase cell cycle arrest and subsequently induces apoptosis, resulting in cancer cell death.
Experimental Protocols
A common and robust method for determining in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][5] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials
-
Target antigen-positive cancer cell line (e.g., SK-BR-3 for HER2-targeting ADC)
-
Target antigen-negative cancer cell line (e.g., MCF-7 for HER2-targeting ADC)
-
Complete cell culture medium (e.g., McCoy's 5A or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound ADC
-
Control antibody (without the MMAF payload)
-
Free MMAF
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Experimental Workflow
The overall workflow for the in vitro cytotoxicity assay involves cell seeding, treatment with the ADC, incubation, addition of MTT reagent, solubilization of formazan crystals, and measurement of absorbance to determine cell viability.
Detailed Protocol
-
Cell Seeding:
-
Harvest and count both antigen-positive and antigen-negative cells.
-
Seed the cells into 96-well plates at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium.[5] The optimal seeding density should be determined for each cell line to ensure cells are in the exponential growth phase at the time of treatment.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plates overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[6]
-
-
ADC Treatment:
-
Prepare a series of dilutions of the this compound ADC, the unconjugated control antibody, and free MMAF in complete culture medium. A typical concentration range to test for an ADC is from 0.1 ng/mL to 1000 ng/mL.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells containing only culture medium.
-
Each concentration and control should be tested in triplicate.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator. For tubulin inhibitors like MMAF, a longer incubation time of 72 or 96 hours is recommended to allow for cell-cycle arrest and subsequent cell death.[5]
-
-
MTT Assay and Data Acquisition:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[5]
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Incubate the plates at room temperature in the dark for at least 4 hours, or overnight, with gentle shaking to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis
-
Calculate Percent Cell Viability:
-
Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Determine IC50 Value:
-
Plot the percent cell viability against the logarithm of the ADC concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
-
Data Presentation
The cytotoxicity data should be summarized in a table for easy comparison of the potency of the this compound ADC against antigen-positive and antigen-negative cell lines.
| Compound | Cell Line | Target Antigen Expression | IC50 (ng/mL) |
| This compound ADC | SK-BR-3 | Positive | 5.5 |
| BT-474 | Positive | 10.2 | |
| This compound ADC | MCF-7 | Negative | |
| MDA-MB-468 | Negative | > 1000 | |
| Control Antibody | SK-BR-3 | Positive | No cytotoxicity |
| MCF-7 | Negative | No cytotoxicity | |
| Free MMAF | SK-BR-3 | N/A | 0.8 |
| MCF-7 | N/A | 1.2 |
Note: The IC50 values presented in this table are representative examples based on literature and should be determined experimentally for each specific ADC and cell line.[7][8]
Conclusion
This document provides a comprehensive guide for performing an in vitro cytotoxicity assay for an this compound ADC. The detailed protocol for the MTT assay, along with the provided diagrams for the mechanism of action and experimental workflow, offers a clear framework for researchers to assess the potency and specificity of their ADC candidates. Accurate determination of the IC50 value is a critical step in the drug development process, enabling the selection of lead candidates for further preclinical and clinical evaluation.
References
- 1. adcreview.com [adcreview.com]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 4. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing NHS-MMAF ADC Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics. These complex biologics combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. NHS-MMAF is a popular payload choice, comprising Monomethyl Auristatin F (MMAF), a potent anti-mitotic agent, and an N-hydroxysuccinimide (NHS) ester for conjugation to the antibody. MMAF functions by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] The lower cell permeability of MMAF compared to other auristatins like MMAE can result in reduced bystander killing, making it a suitable payload for targets with high tumor expression.[3][4]
These application notes provide detailed protocols and guidance for designing and executing preclinical in vivo studies to evaluate the efficacy of this compound ADCs using xenograft animal models.
Mechanism of Action of MMAF
MMAF exerts its cytotoxic effect by disrupting microtubule dynamics, which are essential for forming the mitotic spindle during cell division. The binding of MMAF to tubulin prevents its polymerization into microtubules. This disruption leads to mitotic catastrophe and ultimately, apoptosis of the cancer cell. The specificity of the ADC is designed to deliver MMAF preferentially to tumor cells expressing the target antigen, thereby minimizing systemic toxicity.[1][2]
Experimental Protocols
A typical workflow for evaluating the in vivo efficacy of an this compound ADC involves several key stages, from cell line selection to data analysis.
Protocol 1: Subcutaneous Xenograft Model for Efficacy Testing
This protocol outlines the establishment of a subcutaneous tumor xenograft model in immunodeficient mice to assess the anti-tumor activity of an this compound ADC.
Materials:
-
Cancer cell line expressing the target antigen of the ADC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Immunodeficient mice (e.g., NCr nu/nu, SCID)[5]
-
This compound ADC and vehicle control
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions to achieve 80-90% confluency.
-
Cell Preparation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL).[5] Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor volume using calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[1]
-
-
Randomization and Treatment:
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[6]
-
Administer the this compound ADC and vehicle control via the appropriate route (e.g., intravenous or intraperitoneal injection) at the specified dose and schedule.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volumes and body weights of the mice regularly throughout the study.
-
Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or skin abnormalities.
-
-
Study Endpoint:
-
The study may be terminated when tumors in the control group reach a specified maximum size, or at a predetermined time point.
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Presentation
Quantitative data from preclinical efficacy studies are crucial for evaluating the potential of an this compound ADC. The following tables provide examples of how to structure and present such data.
Table 1: In Vitro Cytotoxicity of MMAF and this compound ADC
| Cell Line | Target Antigen | Free MMAF IC50 (nM) | This compound ADC IC50 (nM) | Reference |
| Jurkat | Tn | 450 | Varies by antibody | [1] |
| SKBR3 | Her2 | 83 | Varies by antibody | [1] |
| LOX | Tn | Not Reported | Dose-dependent cytotoxicity | [1] |
| NCI N87 | HER2 | Varies | Varies | [7] |
| OE19 | HER2 | Varies | Varies | [7] |
| HCT116 | HER2-negative | Varies | Varies | [7] |
Table 2: In Vivo Efficacy of this compound ADCs in Xenograft Models
| ADC Target | Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Tn Antigen | Melanoma | LOX | Nude mice | 4 mg/kg, i.p., twice a week | Significant tumor growth delay | [1] |
| HER2 | Gastric | NCI N87 | Not Specified | 0.5 nmol T-MMAF, i.v., once, with 2.5 Gy radiation on days 1, 2, 3 | Increased tumor control and survival | [7] |
| HER3 | Liver Cancer | HepG2 | Not Specified | Not Specified | Significant reduction in tumor volume | [8] |
| CD30 | Anaplastic Large Cell Lymphoma | Karpas 299 | SCID mice | 2 mg/kg, i.p., single dose | Tumor regression | [9] |
Signaling Pathways and Bystander Effect
The primary signaling event initiated by MMAF is the disruption of microtubule polymerization. This leads to a cascade of downstream events culminating in apoptosis.
One important consideration in ADC design is the "bystander effect," where the cytotoxic payload released from the target cancer cell can diffuse and kill neighboring antigen-negative tumor cells. Due to its charged nature and lower cell permeability, MMAF is generally considered to have a reduced bystander effect compared to the more permeable MMAE.[4][10][11] This property can be advantageous in minimizing off-target toxicity but may be less effective in heterogeneous tumors with variable antigen expression.[3]
Conclusion
The preclinical evaluation of this compound ADCs in animal models is a critical step in the drug development process. The protocols and information provided in these application notes offer a framework for conducting robust in vivo efficacy studies. Careful selection of animal models, cell lines, and experimental design is essential for obtaining reliable and translatable data to guide clinical development.
References
- 1. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. An Insight into FDA Approved Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Efficacy of a Family of pHLIP–MMAF Conjugates in Cancer Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Evaluation of 9MW2821, a Site-Specific Monomethyl Auristatin E–based Antibody–Drug Conjugate for Treatment of Nectin-4–expressing Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols: Nhs-mmaf ADC for Targeted Therapy in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. This approach allows for the selective delivery of highly toxic agents to cancer cells while minimizing exposure to healthy tissues, thereby widening the therapeutic window.[1][2][3][4] This document provides detailed application notes and protocols for the generation and evaluation of an N-hydroxysuccinimide-monomethyl auristatin F (Nhs-mmaf) antibody-drug conjugate for targeted therapy in breast cancer models.
Monomethyl auristatin F (MMAF) is a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[5][6] Its charged C-terminal phenylalanine residue reduces its ability to passively cross cell membranes, which is thought to decrease off-target toxicity compared to its uncharged counterpart, MMAE.[5][6][7] When conjugated to a tumor-targeting antibody, MMAF is efficiently internalized upon antigen binding, leading to the release of the cytotoxic payload within the target cancer cell.[8] The use of an NHS ester facilitates the covalent attachment of the MMAF linker-payload to primary amines (e.g., lysine residues) on the antibody.[][10]
These notes are intended to guide researchers through the process of conjugating an this compound linker-payload to a targeting antibody, characterizing the resulting ADC, and evaluating its efficacy in preclinical breast cancer models. The protocols provided are based on established methodologies in the field and are exemplified with a human epidermal growth factor receptor 2 (HER2)-targeting antibody, a well-established target in breast cancer.[5][8][11][12]
Data Presentation
Table 1: Characteristics of a Representative HER2-Targeted this compound ADC
| Parameter | Value | Method of Determination |
| Antibody | Trastuzumab (Anti-HER2 IgG1) | - |
| Linker-Payload | Nhs-mc-vc-PAB-MMAF | Mass Spectrometry |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) / UV-Vis Spectroscopy |
| Purity | >95% | Size Exclusion Chromatography (SEC) |
| Binding Affinity (KD) to HER2 | ~1.5 nM | Surface Plasmon Resonance (SPR) |
Table 2: In Vitro Cytotoxicity of HER2-Targeted this compound ADC in Breast Cancer Cell Lines
| Cell Line | HER2 Expression | ADC IC50 (nM) | Free MMAF IC50 (nM) | Naked Antibody IC50 (nM) |
| SK-BR-3 | High | 0.5 | 50 | >1000 |
| BT-474 | High | 1.2 | 65 | >1000 |
| MCF-7 | Low | 850 | 70 | >1000 |
| MDA-MB-231 | Negative | >1000 | 75 | >1000 |
Table 3: In Vivo Efficacy of HER2-Targeted this compound ADC in a BT-474 Breast Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Complete Regressions |
| Vehicle Control | - | Once weekly x 3 | 0 | 0/8 |
| Naked Antibody | 10 | Once weekly x 3 | 35 | 0/8 |
| HER2-Targeted this compound ADC | 3 | Once weekly x 3 | 85 | 3/8 |
| HER2-Targeted this compound ADC | 10 | Once weekly x 3 | 98 | 7/8 |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Targeting Antibody
This protocol describes the conjugation of an this compound linker-payload to a targeting antibody, such as trastuzumab, via lysine residue modification.
Materials:
-
Targeting antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker-payload (e.g., NHS-PEG4-Val-Cit-PAB-MMAF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Conjugation buffer (e.g., PBS, pH 8.0-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography)
-
Sterile, pyrogen-free water
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the conjugation buffer (PBS, pH 8.0-8.5) to a final concentration of 5-10 mg/mL.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound linker-payload in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the this compound solution to the antibody solution at a molar ratio of 8:1 (linker-payload:antibody). This ratio may need to be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Gently mix the reaction and incubate at room temperature for 2 hours with gentle agitation.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated linker-payload and other reaction components using Size Exclusion Chromatography (SEC) with PBS, pH 7.4 as the mobile phase.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization of the ADC:
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Calculate the DAR using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).[13]
-
Assess the purity and aggregation of the ADC using SEC.
-
Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines the procedure for determining the in vitro potency of the this compound ADC using a cell viability assay, such as the MTT assay.[1][14][15][16]
Materials:
-
Breast cancer cell lines with varying target antigen expression (e.g., SK-BR-3, BT-474, MCF-7, MDA-MB-231)
-
Cell culture medium and supplements
-
This compound ADC, naked antibody, and free MMAF
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the breast cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the this compound ADC, naked antibody, and free MMAF in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated wells as a control.
-
Incubate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Protocol 3: In Vivo Efficacy Study in a Breast Cancer Xenograft Model
This protocol describes the evaluation of the in vivo antitumor activity of the this compound ADC in a mouse xenograft model of breast cancer.[17][18]
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
Breast cancer cells for implantation (e.g., BT-474)
-
Matrigel
-
This compound ADC, naked antibody, and vehicle control (e.g., sterile saline)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant 5 x 10^6 BT-474 cells mixed with Matrigel into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer the this compound ADC, naked antibody, or vehicle control via intravenous (i.v.) injection. A typical dosing schedule is once weekly for 3 weeks.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width²).
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Data Analysis:
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a specified time point.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Plot the mean tumor volume over time for each group.
-
Note the number of complete tumor regressions in each group.
-
Visualizations
Caption: Mechanism of action of a HER2-targeted this compound ADC.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. Antibody-Drug Conjugates in Breast Cancer: A Comprehensive Review of How to Selectively Deliver Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. 將 NHS 酯修飾與氨基標示的寡核苷酸結合的方案 [sigmaaldrich.com]
- 7. HER2-targeted antibody drug conjugate induces host immunity against cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic challenges in HER2-targeted antibody therapies: trastuzumab and its ADC derivatives in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Next-Generation HER2-Targeted Antibody–Drug Conjugates in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Generation of Antibody-Drug Conjugate Resistant Models [mdpi.com]
Troubleshooting & Optimization
optimizing Nhs-mmaf ADC stability and storage conditions
Welcome to the technical support center for NHS-MMAF Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the stability and storage of their ADCs.
Section 1: Frequently Asked Questions & Troubleshooting
This section addresses common issues encountered during the conjugation, characterization, and storage of this compound ADCs.
Part A: Conjugation and Characterization
Q1: My final drug-to-antibody ratio (DAR) is consistently lower than expected. What are the potential causes?
A low DAR is a common issue that can often be traced back to the conjugation reaction conditions. The most frequent causes include:
-
NHS-ester Hydrolysis: The N-hydroxysuccinimide (NHS) ester on your MMAF payload is susceptible to hydrolysis, especially at neutral to high pH. This hydrolysis reaction inactivates the payload, preventing it from conjugating to the antibody. It is crucial to control the pH during the reaction.[1]
-
Stoichiometry and Process Control: Inaccurate control over the molar ratio of the payload to the antibody, reaction time, or temperature can lead to suboptimal conjugation efficiency.[1]
-
Suboptimal Reaction Buffer: The pH of the conjugation buffer is critical. While a slightly alkaline pH (around 7.5) is often used to facilitate the reaction with lysine residues, a pH that is too high can accelerate NHS-ester hydrolysis.[2] Careful optimization of reaction parameters is a cornerstone of DAR optimization.[1]
Q2: How can I accurately determine the DAR of my this compound ADC?
Determining the average DAR is a critical quality attribute for any ADC.[3] Several analytical techniques are available:
-
Hydrophobic Interaction Chromatography (HIC): This is considered the gold standard for determining average DAR and the distribution of different drug-loaded species for cysteine-linked ADCs and is also effective for lysine-linked ADCs.[3] The principle is that each conjugated MMAF molecule increases the hydrophobicity of the antibody, allowing for separation of species with different DARs.[4]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can also be used to evaluate payload stability and, after reducing the ADC into its light and heavy chains, can be used to calculate the average DAR.[4][5]
-
Mass Spectrometry (LC-MS): Provides a direct measurement of the mass of the different ADC species, allowing for the calculation of the DAR. It is a data-rich approach that can identify and quantify the various ADC variants.[2][4]
Part B: ADC Stability - Aggregation and Fragmentation
Q1: I'm observing aggregation in my purified ADC sample. What is causing this and how can I prevent it?
Aggregation is a primary stability concern for ADCs, as it can impact efficacy and safety.[6][7] The conjugation of a hydrophobic payload like MMAF is a major contributing factor.[8][9][10]
-
Primary Cause - Increased Hydrophobicity: Covalently attaching the hydrophobic MMAF payload to the antibody surface creates hydrophobic patches. These patches can interact between ADC molecules, initiating the aggregation process.[8] Higher DAR values are often correlated with an increased tendency to aggregate.[11]
-
Environmental Stressors:
-
Temperature: Elevated temperatures can destabilize the antibody's structure, promoting aggregation.[11][12]
-
pH: Storing the ADC near its isoelectric point (pI) can reduce its solubility and lead to aggregation.[8]
-
Mechanical Stress: Shaking or agitation during transportation or handling can accelerate product degradation and aggregation.[6]
-
Light Exposure: Some payloads contain photosensitive groups that can be excited by light, leading to degradation and subsequent aggregation.[6][13]
-
Prevention Strategies:
-
Optimize Formulation Buffer: The choice of buffer is critical.[8] Excipients like arginine have been shown to decrease aggregate content.[12] Formulations should be optimized to maximize the stability of the final ADC, which may differ from the ideal conditions for the unconjugated antibody.[14]
-
Control Storage Conditions: Store ADCs at recommended cold temperatures and protect them from light by using amber vials or other light-protective packaging.[13][15]
-
Minimize Mechanical Stress: Handle ADC solutions gently, avoiding vigorous shaking or vortexing.
Q2: My ADC is showing signs of fragmentation upon analysis. What are the likely causes?
Fragmentation is a form of physical instability where the antibody backbone breaks down into smaller pieces. This can be detected by techniques like Size Exclusion Chromatography (SEC).[5] Potential causes include:
-
Proteolytic Degradation: Trace amounts of proteases from the host cell production system may not have been fully cleared during purification.
-
Chemical Degradation: Unfavorable pH or buffer components can lead to hydrolysis of susceptible peptide bonds over time.
-
Payload/Linker Instability: While MMAF itself is highly stable, instability in the linker chemistry could potentially lead to degradation pathways that affect the antibody structure.[16]
Part C: Storage and Formulation
Q1: What are the optimal long-term storage conditions for an this compound ADC?
Proper storage is essential to maintain the stability and efficacy of ADCs.[15]
-
Temperature: Ultra-cold temperatures, typically ranging from -20°C to -80°C, are recommended for long-term storage to preserve stability.[13][15] Standard refrigerated conditions (2-8°C) are suitable for short-term storage only.[13]
-
pH and Buffer: The optimal pH and buffer system must be determined empirically for each specific ADC. Buffers such as histidine, citrate, and phosphate are commonly used in formulations to maintain a stable pH.[13]
-
Light Protection: ADCs should be stored in amber vials or other containers that protect them from light to prevent photo-degradation.[6][13]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can cause aggregation and should be avoided.[17] It is recommended to aliquot the ADC into single-use volumes before freezing.
Q2: Can I use the same formulation buffer for my ADC as I used for the parent monoclonal antibody (mAb)?
Not necessarily. The conjugation process changes the physicochemical properties of the antibody, primarily by increasing its surface hydrophobicity.[18] The best buffer conditions for the unconjugated mAb may not be ideal for the final ADC.[14] It is critical to perform formulation screening and optimization specifically for the ADC to ensure its long-term stability.
Section 2: Data & Protocols
Summary of Recommended Storage Conditions
| Parameter | Short-Term Storage | Long-Term Storage | Rationale & Citation |
| Temperature | 2°C to 8°C | -20°C to -80°C | Cold temperatures are critical to slow degradation pathways and maintain stability.[13][15] |
| Container | Sterile, low-binding tubes | Sterile, low-binding tubes (single-use aliquots) | Prevents microbial growth and minimizes protein loss to container walls. Aliquoting prevents freeze-thaw cycles.[13][17] |
| Light Exposure | Protect from light (Amber vials) | Protect from light (Amber vials) | Prevents photo-degradation of the ADC, which can lead to aggregation.[6][13] |
| pH | Empirically determined (typically 6.0-7.5) | Empirically determined (typically 6.0-7.5) | Maintaining an optimal pH away from the pI is crucial for preventing aggregation.[8] |
| Additives | Consider antimicrobials (e.g., sodium azide) | Consider cryoprotectants (e.g., glycerol, sucrose) | Preservatives prevent microbial growth during refrigerated storage. Cryoprotectants protect against freeze-thaw stress. |
Troubleshooting Guide: Common ADC Stability Issues
| Observed Issue | Potential Cause(s) | Recommended Action(s) | Analytical Method |
| Increased Aggregation | High hydrophobicity (high DAR), non-optimal buffer (pH, excipients), thermal/mechanical stress.[6][8][11] | Screen formulation buffers (e.g., add arginine), optimize pH, store at -80°C, handle gently.[12] | Size Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS).[5][11] |
| Low Drug-to-Antibody Ratio (DAR) | Hydrolysis of NHS-ester payload, suboptimal reaction time/temperature/pH.[1][2] | Use fresh this compound, control reaction pH carefully (e.g., ~7.5), optimize stoichiometry and reaction time.[1][2] | Hydrophobic Interaction Chromatography (HIC), RP-HPLC, LC-MS.[4] |
| Loss of Potency | Aggregation, fragmentation, or deconjugation of the MMAF payload.[19] | Perform a full stability analysis (SEC, HIC). Test for free payload in solution. | Cell-based cytotoxicity assays, ELISA for binding.[4][19] |
| Precipitation | Severe aggregation, poor solubility in the chosen buffer.[8] | Centrifuge sample and analyze supernatant for protein loss. Re-evaluate formulation buffer for solubility. | Visual inspection, UV-Vis Spectroscopy, SEC.[5] |
Experimental Protocol: Aggregation Analysis by Size Exclusion Chromatography (SEC)
This protocol outlines a general method for assessing the presence of high molecular weight species (aggregates) and low molecular weight species (fragments) in an ADC sample.
-
Objective: To quantify the percentage of monomer, aggregate, and fragment in an this compound ADC sample.
-
Materials:
-
ADC sample
-
SEC-HPLC system with a UV detector (e.g., monitoring at 280 nm)
-
SEC column suitable for monoclonal antibody separation (e.g., TSKgel G3000SWxl or similar)
-
Mobile Phase: A non-denaturing, physiological pH buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8)
-
Molecular weight standards for column calibration (optional but recommended)
-
-
Methodology:
-
System Preparation: Equilibrate the SEC-HPLC system and column with the mobile phase until a stable baseline is achieved. The flow rate is typically set between 0.5-1.0 mL/min.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a low-protein-binding 0.22 µm filter if necessary.
-
Injection: Inject a defined volume (e.g., 20-100 µL) of the prepared sample onto the column.
-
Data Acquisition: Record the chromatogram, monitoring absorbance at 280 nm. The run time should be sufficient to allow for the elution of the monomer and any potential fragments.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram. Typically, aggregates will elute first (shortest retention time), followed by the main monomer peak, and then fragments (longest retention time).
-
Integrate the area under each peak.
-
Calculate the relative percentage of each species using the following formula: % Species = (Area of Species Peak / Total Area of All Peaks) * 100
-
-
Interpretation: An increase in the percentage of the aggregate peak or the appearance of fragment peaks in a time-course stability study indicates physical instability of the ADC.
Section 3: Visual Guides
This section provides diagrams to illustrate key workflows and concepts related to this compound ADC stability.
Caption: A typical workflow for conjugating an NHS-ester activated MMAF payload to a monoclonal antibody.
Caption: Common physical and chemical degradation pathways that can compromise ADC stability.
Caption: A decision tree to guide the troubleshooting process for ADC aggregation issues.
References
- 1. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 2. Real-Time Analysis on Drug-Antibody Ratio of Antibody-Drug Conjugates for Synthesis, Process Optimization, and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 5. pharmafocusamerica.com [pharmafocusamerica.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Optimization of Drug-Linker to Enable Long-term Storage of Antibody-Drug Conjugate for Subcutaneous Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 12. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 13. precisionantibody.com [precisionantibody.com]
- 14. m.youtube.com [m.youtube.com]
- 15. susupport.com [susupport.com]
- 16. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 17. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NHS-MMAFc ADC Off-Target Toxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target toxicity with N-hydroxysuccinimide (NHS) ester-conjugated Monomethyl Auristatin F (MMAFc) Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My NHS-MMAFc ADC shows high in vivo toxicity (e.g., severe weight loss, neutropenia) even at low doses. What are the primary causes?
A1: High in vivo toxicity is a common challenge and typically stems from the off-target delivery of the cytotoxic MMAFc payload. The primary mechanisms include:
-
Premature Payload Release: The linker connecting MMAFc to the antibody is unstable in systemic circulation. This leads to the release of the highly potent, membrane-permeable drug before it reaches the tumor, causing damage to healthy tissues.[][2] NHS-ester chemistry, while efficient for conjugation to lysine residues, does not guarantee the stability of the entire linker-payload complex in vivo, especially if the linker itself is susceptible to cleavage by plasma enzymes.[][3]
-
High Drug-to-Antibody Ratio (DAR): ADCs with a high DAR (e.g., >4) often exhibit faster systemic clearance and lower tolerability.[4] The increased hydrophobicity of high-DAR ADCs can lead to aggregation and non-specific uptake by organs like the liver and spleen.[4][5]
-
ADC Aggregation: The hydrophobic nature of MMAFc can cause the ADC to aggregate, especially at higher DARs. Aggregates are rapidly cleared from circulation by the reticuloendothelial system (RES), leading to accumulation and toxicity in the liver and spleen.[]
-
Non-specific Uptake: Intact ADCs can be taken up by healthy cells through mechanisms independent of the target antigen. This includes Fc-gamma receptor (FcγR) mediated uptake by immune cells or mannose receptor-mediated uptake by liver and endothelial cells, leading to off-target payload delivery.[3][4][7][8]
Q2: How can I determine if my ADC is releasing its payload prematurely in circulation?
A2: A plasma stability assay is the gold-standard method to assess premature payload release. This typically involves incubating the ADC in plasma (e.g., from mouse, rat, monkey, or human) over a time course (e.g., 0 to 7 days) and then measuring the amount of intact ADC or released payload.
Key Techniques:
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique to measure the average DAR of the ADC population over time. A decrease in DAR indicates payload deconjugation.[9][10] It can also be used to quantify the concentration of free payload in the plasma after protein precipitation.[11][12]
-
Immuno-capture Methods: The ADC can be captured from the plasma sample using Protein A/G beads, after which the released payload in the supernatant or the DAR of the captured ADC can be analyzed.[13]
A significant drop in average DAR or a rapid increase in free payload concentration within the first 24-48 hours suggests poor linker stability.
Q3: What are the best practices for controlling the Drug-to-Antibody Ratio (DAR) with NHS-ester chemistry, and how does it impact toxicity?
A3: NHS-ester conjugation targets primary amines on lysine residues, of which there are many on a typical IgG, leading to a heterogeneous mixture of ADC species with varying DARs.[14][15][16]
Best Practices for Control:
-
Stoichiometry: Carefully control the molar ratio of the NHS-ester-linker-drug complex to the antibody during the conjugation reaction. Run small-scale reactions with varying ratios to determine the optimal condition for achieving the desired average DAR.
-
Reaction Conditions: Optimize pH (typically 7.2-8.5), temperature (4°C to room temperature), and incubation time (30-120 minutes) to manage the reaction kinetics.[]
-
Purification: Use techniques like Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC) to separate ADC species and remove unconjugated antibody and excess drug-linker.
Impact on Toxicity: As shown in the table below, higher DAR values are consistently associated with increased toxicity and faster clearance, leading to a narrower therapeutic window.[4][18] A lower DAR (e.g., 2 to 4) is often better tolerated.[4]
Q4: My ADC appears to be aggregating after conjugation or during storage. How can I troubleshoot this?
A4: Aggregation is often driven by the increased hydrophobicity from the MMAFc payload.[]
Troubleshooting Steps:
-
Characterize Aggregation: Use Size Exclusion Chromatography (SEC) to quantify the percentage of high molecular weight species (HMWS) or Dynamic Light Scattering (DLS) to detect the presence of aggregates.
-
Optimize Formulation: Screen different buffers, pH levels, and excipients (e.g., polysorbate 20/80, sucrose, arginine) to find a formulation that minimizes aggregation and maintains stability.[]
-
Introduce Hydrophilic Linkers: Incorporating polyethylene glycol (PEG) moieties into the linker can significantly increase the hydrophilicity of the ADC, reducing aggregation and improving its pharmacokinetic profile.[5][][20][21]
-
Lower the DAR: A lower DAR reduces the overall hydrophobicity of the ADC, which can decrease the propensity for aggregation.[4]
Q5: Are there alternative strategies to NHS-ester lysine conjugation to produce a more homogeneous and stable ADC?
A5: Yes. Site-specific conjugation technologies are a key strategy to overcome the heterogeneity and potential instability of traditional lysine conjugates.[2]
Alternatives Include:
-
Engineered Cysteines (e.g., THIOMAB™ technology): Introduce cysteine residues at specific sites on the antibody, allowing for precise conjugation using maleimide chemistry. This produces a homogeneous ADC with a defined DAR (e.g., DAR=2).[22]
-
Enzymatic Conjugation: Use enzymes like transglutaminase or sortase to attach the drug-linker to specific sites on the antibody, often on an engineered tag.
-
Non-natural Amino Acids: Incorporate amino acids with unique reactive handles into the antibody sequence, enabling bio-orthogonal conjugation chemistry.
These methods create more uniform ADC products, which often have improved stability, better pharmacokinetics, and a wider therapeutic index compared to heterogeneous mixtures from NHS-ester chemistry.[23]
Quantitative Data Summary
This table summarizes preclinical data illustrating the impact of DAR and linker chemistry on ADC toxicity and clearance.
| ADC Parameter | Low DAR (2-4) | High DAR (>6-8) | Cleavable Linker | Non-Cleavable Linker | Source |
| Systemic Clearance | Slower | 5-fold higher | Variable | Generally Slower | [4] |
| Tolerability (MTD) | Higher | Lower | Lower | Higher | [4][18] |
| Therapeutic Index | Wider | Narrower | Variable | Often Wider | [4] |
| Grade ≥3 Adverse Events | Lower | Higher | 47% | 34% | [18] |
MTD: Maximum Tolerated Dose. Data is compiled from multiple studies and represents general trends.
Diagrams: Workflows and Mechanisms
// Nodes start [label="High In Vivo Toxicity Observed\n(e.g., Weight Loss, Hematotoxicity)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_dar [label="1. Characterize ADC\n- Average DAR (HIC/LC-MS)\n- Aggregation (SEC)", fillcolor="#FBBC05", fontcolor="#202124"]; dar_high [label="Is DAR > 4 and/or\nAggregation > 5%?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; optimize_conj [label="Optimize Conjugation\n- Lower drug:Ab ratio\n- Screen formulation buffers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_stability [label="2. Assess Plasma Stability\n(LC-MS based assay)", fillcolor="#FBBC05", fontcolor="#202124"]; stability_low [label="Is payload loss > 20%\nin 48h?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; redesign_linker [label="Redesign Linker\n- Improve chemical stability\n- Add hydrophilic moiety (PEG)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_nonspecific [label="3. Investigate Non-Specific Uptake\n(Biodistribution/FcγR binding)", fillcolor="#FBBC05", fontcolor="#202124"]; uptake_high [label="High uptake in non-target\norgans (liver, spleen)?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; engineer_ab [label="Engineer Antibody\n- Modulate Fc binding\n- Consider site-specific conjugation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; retest [label="Re-evaluate in vivo\nToxicity & Efficacy", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> check_dar; check_dar -> dar_high; dar_high -> optimize_conj [label="Yes"]; dar_high -> check_stability [label="No"]; optimize_conj -> check_dar; check_stability -> stability_low; stability_low -> redesign_linker [label="Yes"]; stability_low -> check_nonspecific [label="No"]; redesign_linker -> check_stability; check_nonspecific -> uptake_high; uptake_high -> engineer_ab [label="Yes"]; uptake_high -> retest [label="No"]; engineer_ab -> retest; } .dot Caption: Troubleshooting workflow for high off-target ADC toxicity.
// Edges free_drug -> healthy_cell [label="Passive Diffusion", color="#EA4335"]; healthy_cell -> toxicity [label=" Induces "]; adc -> res_cell [label="Non-specific Uptake\n(FcγR, Mannose Receptor)", color="#FBBC05"]; res_cell -> toxicity [label="Internalization &\nPayload Release"]; } .dot Caption: Key mechanisms of NHS-MMAFc ADC off-target toxicity.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay by LC-MS
This protocol outlines a method to determine the stability of an ADC and the rate of drug deconjugation in plasma.[9][10][11][24]
Materials:
-
Test ADC (e.g., 1 mg/mL in PBS)
-
Control IgG (unconjugated, same isotype)
-
Plasma from relevant species (e.g., human, mouse), anticoagulated (e.g., with K2EDTA)
-
PBS (phosphate-buffered saline)
-
Protein A or G magnetic beads
-
LC-MS grade acetonitrile (ACN) and formic acid (FA)
-
IdeS enzyme (for subunit analysis, optional)
-
Dithiothreitol (DTT)
-
Incubator at 37°C
Procedure:
-
Sample Preparation:
-
Spike the test ADC into plasma to a final concentration of 100 µg/mL. Prepare a similar sample with the control IgG.
-
Prepare a control sample of ADC in PBS to monitor for non-enzymatic degradation.
-
Aliquot samples for each time point (e.g., 0, 6, 24, 48, 96, 168 hours).
-
-
Incubation:
-
Incubate all samples at 37°C for the duration of the time course. At each designated time point, remove one aliquot of each sample and immediately freeze at -80°C to stop the reaction.
-
-
ADC Immuno-capture (at end of time course):
-
Thaw the samples.
-
Add an excess of Protein A/G magnetic beads to each plasma sample and incubate for 1-2 hours at 4°C with gentle mixing to capture the ADC.
-
Wash the beads 3 times with cold PBS to remove plasma proteins.
-
-
Sample Preparation for LC-MS:
-
Elute the ADC from the beads using a low-pH buffer (e.g., 20 mM glycine, pH 2.5). Neutralize immediately.
-
For analysis of average DAR, the intact or deglycosylated ADC can be analyzed.
-
Alternatively, for more detailed analysis, reduce the ADC with DTT to separate heavy and light chains.
-
-
LC-MS Analysis:
-
Analyze the samples using a suitable LC-MS system (e.g., a Q-TOF mass spectrometer coupled to a UPLC system).
-
Use a reversed-phase column suitable for protein analysis.
-
Deconvolute the resulting mass spectra to determine the mass of the different ADC species (or the light and heavy chains).
-
-
Data Analysis:
-
Calculate the average DAR at each time point by averaging the DAR values of all detected species, weighted by their relative abundance.
-
Plot the average DAR versus time to determine the stability profile of the ADC.
-
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study
This protocol provides a general framework for a dose-escalation study to determine the MTD of an ADC in rodents.[25]
Materials:
-
Test ADC, formulated in a sterile, appropriate vehicle (e.g., PBS)
-
Healthy, naive mice or rats (e.g., Sprague-Dawley rats or BALB/c mice), age and sex-matched.
-
Dosing vehicle (control)
-
Calibrated scale for animal weighing
-
Standard animal housing and monitoring equipment
Procedure:
-
Animal Acclimation:
-
Allow animals to acclimate to the facility for at least one week before the study begins.
-
-
Dose Selection and Group Assignment:
-
Based on in vitro cytotoxicity data and literature on similar ADCs, select a range of doses. A common starting dose might be 1 mg/kg.
-
Assign animals to dose cohorts (e.g., n=3-5 per group). Include a vehicle control group.
-
Example cohorts: Vehicle, 1 mg/kg, 3 mg/kg, 10 mg/kg, 30 mg/kg.
-
-
Dosing:
-
Administer a single intravenous (IV) dose of the ADC or vehicle to the respective groups.
-
-
Monitoring and Endpoints:
-
Clinical Observations: Monitor animals daily for any signs of toxicity, such as changes in posture, activity, breathing, and grooming.
-
Body Weight: Weigh each animal daily for the first week, and then at least 3 times per week for the duration of the study (typically 21-28 days). The primary endpoint for toxicity is often body weight loss. A loss of >15-20% is typically considered a dose-limiting toxicity (DLT).
-
Hematology (Optional but Recommended): At study termination (or at interim time points via satellite groups), collect blood samples for complete blood counts (CBC) to assess for hematological toxicities like neutropenia and thrombocytopenia.[2]
-
Clinical Chemistry & Histopathology: At termination, collect blood for serum chemistry analysis (e.g., liver enzymes ALT/AST) and harvest major organs (liver, spleen, bone marrow, etc.) for histopathological examination.
-
-
MTD Determination:
-
The MTD is defined as the highest dose that does not cause DLTs (e.g., >20% body weight loss, mortality, or other severe clinical signs).[25] If the first dose is well-tolerated, a new cohort can be started at a higher dose until the MTD is identified.
-
References
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Toxicities and management strategies of emerging antibody–drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake | Semantic Scholar [semanticscholar.org]
- 8. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. Conjugation Site Analysis of Lysine-Conjugated ADCs | Springer Nature Experiments [experiments.springernature.com]
- 15. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 18. Influence of antibody-drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. purepeg.com [purepeg.com]
- 21. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. pacificbiolabs.com [pacificbiolabs.com]
Technical Support Center: Enhancing the Therapeutic Index of NHS-MMAF Antibody-Drug Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with NHS-MMAF Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and improve the therapeutic index of your ADCs.
Frequently Asked Questions (FAQs)
Q1: What is the therapeutic index of an ADC and why is it important?
The therapeutic index (TI) is a quantitative measure of the safety and efficacy of a drug. It is the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. A wider therapeutic index indicates a safer drug. For ADCs, a high TI is crucial because it signifies that the ADC can effectively kill tumor cells at a dose that is well-tolerated by healthy tissues, minimizing off-target toxicity.[1][2][3]
Q2: What are the main factors influencing the therapeutic index of an this compound ADC?
Several factors can impact the therapeutic index of an this compound ADC, including:
-
Drug-to-Antibody Ratio (DAR): The number of MMAF molecules conjugated to a single antibody. An optimal DAR is critical for balancing efficacy and toxicity.[4][5]
-
Linker Stability: The stability of the linker connecting the antibody and the MMAF payload is vital. Premature release of the cytotoxic drug in circulation can lead to systemic toxicity.[6][7][8][9]
-
Target Antigen Expression: The level of expression of the target antigen on tumor cells versus healthy tissues. On-target, off-tumor toxicity can occur if the target is also present on normal cells.[2][9]
-
Antibody Affinity: The binding affinity of the monoclonal antibody to its target can influence ADC uptake and retention in the tumor.[1]
-
ADC Heterogeneity: The distribution of drug-linker species on the antibody can affect the ADC's overall properties and performance.[10][11]
Q3: What is this compound and how does it work?
This compound is a potent anti-tubulin agent (Monomethyl Auristatin F) that has been modified with an N-hydroxysuccinimide (NHS) ester. The NHS ester allows for covalent conjugation of MMAF to primary amines, such as the lysine residues on a monoclonal antibody. Once the ADC binds to a target antigen on a cancer cell and is internalized, the linker is cleaved, releasing the MMAF payload. MMAF then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[12][13][14][15]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound ADCs.
Problem 1: Low Therapeutic Index Due to Off-Target Toxicity
Symptoms:
-
Significant toxicity observed in pre-clinical models at doses required for anti-tumor efficacy.
-
Evidence of damage to healthy tissues not expressing the target antigen.[16][17][18]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Premature Payload Release | Investigate linker stability. Consider using a more stable linker chemistry.[7][8][9] Perform in vitro plasma stability assays to assess linker cleavage. |
| High Drug-to-Antibody Ratio (DAR) | Optimize the DAR. A lower DAR may reduce off-target toxicity while maintaining efficacy.[4][5] Titrate the molar ratio of this compound to antibody during conjugation.[19] |
| Hydrophobicity of the ADC | The hydrophobicity of MMAF can lead to non-specific uptake.[11] Strategies to mitigate this include PEGylation of the linker or using alternative, more hydrophilic payloads. |
| Antigen-Independent Uptake | Healthy cells may take up the ADC through mechanisms like Fc receptor binding or pinocytosis.[9][20] Consider engineering the Fc region of the antibody to reduce Fc receptor binding. |
| Mannose Receptor-Mediated Uptake | Agalactosylated glycans on the antibody's Fc region can interact with mannose receptors on hepatic and immune cells, leading to off-target uptake.[16][17][18] Glycoengineering the antibody to have a more mature glycan profile can reduce this interaction. |
Workflow for Investigating Off-Target Toxicity
Caption: A workflow diagram for troubleshooting off-target toxicity of this compound ADCs.
Problem 2: Inconsistent or Low Drug-to-Antibody Ratio (DAR)
Symptoms:
-
Variable anti-tumor efficacy between different ADC batches.
-
Difficulty achieving the target DAR during conjugation.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Optimize conjugation parameters such as pH, temperature, and incubation time. NHS esters are sensitive to hydrolysis at high pH. A common starting point is a slightly alkaline pH (e.g., 8.0-8.5).[21] |
| Incorrect Molar Ratio | Titrate the molar ratio of this compound to the antibody. A higher molar excess of the drug-linker may be needed to achieve a higher DAR.[19][21] |
| Antibody Quality | Ensure the antibody is pure and properly buffered. Buffer components with primary amines (e.g., Tris) will compete with the antibody for reaction with the NHS ester. Perform buffer exchange into an amine-free buffer like PBS before conjugation.[21] |
| Inaccurate DAR Measurement | Use appropriate analytical techniques to determine the DAR. Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are commonly used methods.[19][22] |
Signaling Pathway of ADC Action
Caption: The mechanism of action for a typical this compound antibody-drug conjugate.
Experimental Protocols
Protocol 1: this compound Conjugation to a Monoclonal Antibody
Objective: To conjugate this compound to a monoclonal antibody via lysine residues.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound dissolved in a compatible organic solvent (e.g., DMSO)
-
Conjugation buffer (e.g., PBS, pH 8.0-8.5)
-
Quenching solution (e.g., Tris-HCl)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Perform buffer exchange of the mAb into the conjugation buffer to the desired concentration.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Conjugation Reaction: Add the desired molar excess of this compound to the mAb solution while gently mixing.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specified time (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding a quenching solution to consume any unreacted this compound.
-
Purification: Purify the resulting ADC from unconjugated drug and other reaction components using size-exclusion chromatography.
-
Characterization: Characterize the purified ADC for DAR, aggregation, and purity.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC
Objective: To determine the average DAR and distribution of drug-linker species of an this compound ADC using Hydrophobic Interaction Chromatography (HIC).
Materials:
-
Purified this compound ADC
-
HIC column
-
HIC mobile phases:
-
Mobile Phase A: High salt buffer (e.g., sodium phosphate with ammonium sulfate)
-
Mobile Phase B: Low salt buffer (e.g., sodium phosphate)
-
-
HPLC system
Procedure:
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the different ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).
-
-
Data Analysis:
-
The different peaks in the chromatogram correspond to antibody species with different numbers of conjugated MMAF molecules.
-
Calculate the average DAR by determining the weighted average of the different species based on their peak areas.
-
Quantitative Data Summary
| Parameter | Typical Range/Value | Significance | References |
| Optimal DAR for MMAF ADCs | 2 - 4 | Balances efficacy and toxicity. Higher DARs can lead to increased clearance and toxicity. | [4][5][12] |
| IC50 of Free MMAF | Low nanomolar range | Demonstrates the high potency of the cytotoxic payload. | [12] |
| Plasma Concentration of Free Payload | 1 - 10 nmol/L (for MMAE ADCs) | A key indicator of linker stability and potential for off-target toxicity. | [23] |
| Molar Ratio of this compound to mAb for Conjugation | 4:1 to 10:1 | A higher ratio generally leads to a higher DAR, but requires optimization for each specific antibody. | [19] |
Logical Relationship of ADC Components and Therapeutic Index
Caption: The interplay between ADC components and their impact on the therapeutic index.
References
- 1. Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals | PLOS One [journals.plos.org]
- 2. Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-Drug Conjugates: Possibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 5. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates [mdpi.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates | Semantic Scholar [semanticscholar.org]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proposed mechanism of off-target toxicity for antibody-drug conjugates driven by mannose receptor uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. unchainedlabs.com [unchainedlabs.com]
- 22. pharmafocusamerica.com [pharmafocusamerica.com]
- 23. aacrjournals.org [aacrjournals.org]
Technical Support Center: Characterization of NHS-MMAF ADCs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the characterization of N-hydroxysuccinimide (NHS)-ester conjugated Monomethyl Auristatin F (MMAF) Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing NHS-MMAF ADCs?
The characterization of this compound ADCs presents several analytical challenges due to their inherent complexity and heterogeneity.[1][2][3][4] Key challenges include:
-
Heterogeneity: The conjugation process results in a mixture of ADC species with varying drug-to-antibody ratios (DAR), along with unconjugated antibodies.[1][2]
-
Drug-to-Antibody Ratio (DAR) Determination: Accurately quantifying the average DAR and the distribution of different drug-loaded species is critical for efficacy and safety, yet it is analytically complex.[5][6]
-
Aggregation: The hydrophobic nature of the MMAF payload increases the propensity for ADC aggregation, which can impact manufacturing, stability, and immunogenicity.[7][8][9]
-
NHS-Ester Instability: The NHS ester used for conjugation is susceptible to hydrolysis, which can lead to incomplete reactions and the presence of impurities.[10][11]
-
Analytical Method Complexity: A multi-faceted analytical approach is required to fully characterize the ADC, including techniques to assess size, charge, and structural integrity.[1][12][13]
-
Payload and Linker Stability: Ensuring the stability of the MMAF payload and the linker throughout the ADC's lifecycle is crucial for its therapeutic effect.[14][15]
Q2: How does the hydrophobicity of MMAF impact ADC characterization?
Monomethyl auristatin F (MMAF) is a hydrophobic payload, and its conjugation to an antibody increases the overall hydrophobicity of the resulting ADC.[16][17] This increased hydrophobicity can lead to several characterization challenges:
-
Increased Aggregation: Higher drug loading with MMAF often correlates with an increased tendency for the ADC to aggregate.[7][8] This can complicate analysis by size exclusion chromatography (SEC) and may require specialized formulation conditions to mitigate.
-
Chromatographic Behavior: The hydrophobicity of MMAF is the basis for its separation by Hydrophobic Interaction Chromatography (HIC), a key technique for determining DAR distribution.[16][17][18] However, strong hydrophobic interactions can also lead to peak broadening and poor recovery in reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Solubility Issues: Highly hydrophobic ADCs may have limited solubility in aqueous buffers, necessitating the use of organic co-solvents in analytical methods, which can in turn affect the native structure of the antibody.
Q3: What are the common methods for determining the Drug-to-Antibody Ratio (DAR) of this compound ADCs?
Several analytical techniques are employed to determine the DAR, each with its own advantages and limitations.[5][6]
-
UV/Vis Spectroscopy: This is a relatively simple and rapid method that relies on the distinct UV absorbance maxima of the antibody (typically 280 nm) and the payload. However, its accuracy can be limited by overlapping absorbance spectra and the need for accurate extinction coefficients for both the antibody and the drug-linker.[5]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species based on their hydrophobicity, which correlates with the number of conjugated MMAF molecules.[16][17][19] It provides information on the distribution of different DAR species (DAR0, DAR2, DAR4, etc.).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC, often performed on the reduced and deglycosylated ADC, can separate the light and heavy chains, allowing for the determination of drug load on each chain.[1]
-
Mass Spectrometry (MS): Native and denaturing mass spectrometry techniques can provide precise mass measurements of the intact ADC and its subunits, allowing for the direct determination of the DAR and the identification of different drug-loaded species.[12][20][21]
Troubleshooting Guides
Issue 1: High Levels of Aggregation Observed in Size Exclusion Chromatography (SEC)
Possible Causes:
-
High drug-to-antibody ratio (DAR) leading to increased hydrophobicity.[8][11]
-
Unfavorable buffer conditions (pH, ionic strength).[7]
-
Thermal stress or mechanical agitation during sample handling.[9]
-
Presence of organic solvents from the conjugation reaction.[7]
Troubleshooting Steps:
-
Optimize Formulation Buffer:
-
Screen different buffer pH values to move away from the antibody's isoelectric point (pI), where solubility is at its minimum.[7]
-
Evaluate the effect of varying salt concentrations (e.g., 50-150 mM NaCl) to modulate ionic interactions.[7]
-
Consider the addition of excipients known to reduce aggregation, such as arginine or polysorbates.
-
-
Review Conjugation and Purification Process:
-
Ensure efficient removal of organic solvents used to dissolve the this compound payload during the purification steps (e.g., diafiltration, tangential flow filtration).
-
Minimize hold times at intermediate steps where the ADC may be less stable.
-
-
Control Environmental Factors:
-
Maintain samples at recommended storage temperatures (typically 2-8 °C) and avoid freeze-thaw cycles.[9]
-
Handle samples gently to minimize shear stress.
-
Issue 2: Inconsistent or Low Drug-to-Antibody Ratio (DAR) Results
Possible Causes:
-
Hydrolysis of the NHS-ester of the MMAF payload prior to or during the conjugation reaction.[10]
-
Inaccurate determination of protein concentration.
-
Suboptimal conjugation reaction conditions (pH, temperature, reaction time).
-
Issues with the analytical method used for DAR determination.
Troubleshooting Steps:
-
Ensure Quality of this compound Payload:
-
Use fresh, high-quality this compound.
-
Store the this compound under desiccated conditions to prevent hydrolysis.
-
Prepare the this compound solution in an anhydrous organic solvent (e.g., DMSO) immediately before addition to the antibody solution.
-
-
Optimize Conjugation Reaction:
-
Maintain the reaction pH within the optimal range for lysine conjugation (typically pH 7.5-8.5).
-
Perform the reaction at a controlled temperature (e.g., room temperature or 4°C) and for a consistent duration.
-
Optimize the molar ratio of this compound to the antibody.
-
-
Validate Analytical Method:
-
UV/Vis: Verify the accuracy of the extinction coefficients for both the antibody and the MMAF-linker.
-
HIC: Ensure proper column equilibration and gradient optimization to achieve baseline separation of DAR species.[16]
-
MS: Calibrate the mass spectrometer and ensure appropriate sample preparation to avoid in-source fragmentation or aggregation.[20]
-
Issue 3: Poor Peak Resolution in Hydrophobic Interaction Chromatography (HIC)
Possible Causes:
-
Suboptimal mobile phase conditions (salt type and concentration).
-
Inappropriate HIC column chemistry for the specific ADC.
-
Steep gradient elution.
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Screen different salt types (e.g., ammonium sulfate, sodium chloride) and concentrations in the binding buffer.[17]
-
Adjust the pH of the mobile phase.
-
-
Select Appropriate HIC Column:
-
Test columns with different hydrophobic ligands (e.g., Butyl, Phenyl) to find the one that provides the best resolution for your ADC.[16]
-
-
Refine Elution Gradient:
-
Decrease the slope of the salt gradient to improve the separation between different DAR species.
-
Consider using a step gradient if specific DAR species are difficult to resolve.
-
Quantitative Data Summary
| Parameter | Typical Range/Value | Analytical Technique(s) | Reference(s) |
| Optimal Conjugation pH | 7.5 - 8.5 | N/A | [7] |
| Molar Ratio (this compound:Ab) | 4:1 to 10:1 | RP-HPLC | [1] |
| Average DAR | 2 - 4 | HIC, MS, UV/Vis | [6][16] |
| Aggregation Levels (Post-Purification) | < 5% | SEC | [8][9] |
| HIC Mobile Phase (Binding) | 1.5 M Ammonium Sulfate in Phosphate Buffer | HIC | [17] |
Experimental Protocols
Protocol 1: Determination of Average DAR by UV/Vis Spectroscopy
-
Materials:
-
This compound ADC sample
-
Formulation buffer
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
-
Procedure:
-
Measure the absorbance of the ADC sample at 280 nm and the absorbance maximum of the MMAF payload (typically around 248 nm).
-
Measure the absorbance of the unconjugated antibody at the same wavelengths.
-
Calculate the concentration of the antibody and the payload using their respective extinction coefficients and the following equations (based on the Beer-Lambert law):
-
A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)
-
A248 = (εAb,248 * CAb) + (εDrug,248 * CDrug)
-
-
Solve the simultaneous equations to determine the concentrations of the antibody (CAb) and the drug (CDrug).
-
Calculate the average DAR as the molar ratio of CDrug to CAb.
-
Protocol 2: DAR Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)
-
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
-
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the this compound ADC sample.
-
Elute the bound ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the absorbance at 280 nm.
-
Identify the peaks corresponding to different DAR species (unconjugated antibody elutes first, followed by species with increasing DAR).
-
Calculate the relative percentage of each DAR species by integrating the peak areas.
-
Visualizations
Caption: Experimental workflow for this compound ADC production and characterization.
Caption: Troubleshooting logic for inconsistent DAR results in this compound ADC characterization.
References
- 1. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. challenges-and-new-frontiers-in-analytical-characterization-of-antibody-drug-conjugates - Ask this paper | Bohrium [bohrium.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Drug-Antibody Ratio Determination of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. researchgate.net [researchgate.net]
- 19. Purification of ADCs by Hydrophobic Interaction Chromatography. | Semantic Scholar [semanticscholar.org]
- 20. newomics.com [newomics.com]
- 21. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: NHS-MMAF ADC Linker Stability
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for linker stability issues encountered during the development of Antibody-Drug Conjugates (ADCs) using N-hydroxysuccinimide (NHS) ester and maleimide-based conjugation chemistry with Monomethyl Auristatin F (MMAF).
Frequently Asked Questions (FAQs)
Q1: What are the primary linker stability challenges with NHS-MMAF ADCs?
The primary stability challenges stem from the two main chemical reactions used for conjugation:
-
NHS-Ester Instability : The NHS ester, used to attach the linker-payload to lysine residues on the antibody, is susceptible to hydrolysis. This reaction competes with the desired amidation (aminolysis) reaction, especially in aqueous buffers, potentially reducing conjugation efficiency.[][2] The rate of hydrolysis increases with higher pH.[2]
-
Maleimide-Thiol Adduct Instability : The bond formed between a maleimide group on the linker and a thiol (from a reduced antibody interchain cysteine or an engineered cysteine) is a thiosuccinimide linkage. This linkage can undergo a retro-Michael reaction, leading to deconjugation of the linker-payload.[3] The released maleimide-linker-drug can then react with other circulating thiols, such as albumin, leading to off-target toxicity.[3][4]
Q2: How does the hydrophobicity of MMAF affect ADC stability?
MMAF, like other auristatins, is a hydrophobic payload.[5][6] Conjugating multiple hydrophobic molecules to an antibody increases the overall hydrophobicity of the ADC, which can lead to:
-
Aggregation : Hydrophobic patches on the surface of the ADCs attract each other, causing the molecules to clump together.[7][8][9] Aggregation can reduce efficacy, alter pharmacokinetics, and increase the risk of an immunogenic response.[6][9]
-
Accelerated Clearance : Highly hydrophobic ADCs may be cleared more rapidly from circulation, reducing their therapeutic window.[5]
Q3: What is the difference between a cleavable and a non-cleavable linker in the context of MMAF ADCs?
-
Cleavable Linkers : These are designed to be stable in systemic circulation but are cleaved by specific triggers within the tumor microenvironment or inside the cancer cell (e.g., by enzymes like cathepsins or low pH).[10][11] The valine-citrulline (vc) linker is a common cleavable linker used with auristatins.[12][13]
-
Non-Cleavable Linkers : These linkers, such as those using a stable thioether bond (e.g., SMCC), rely on the complete proteolytic degradation of the antibody within the lysosome to release the payload.[11][14] The released active component is the linker-payload attached to the conjugating amino acid (e.g., cysteine-linker-MMAF).[14][15] Non-cleavable linkers generally offer greater plasma stability.[11][16]
Q4: What is "thiol exchange" and why is it a problem?
Thiol exchange is a consequence of the instability of the maleimide-thiol adduct. The thiosuccinimide linkage can reopen via a retro-Michael reaction, regenerating the maleimide. This maleimide can then react with another thiol-containing molecule, such as serum albumin, which is abundant in the bloodstream.[3][17] This "exchange" leads to premature release of the drug from the antibody, reducing the amount of payload delivered to the tumor and increasing the potential for off-target toxicity.[18][19]
Troubleshooting Guide
Q5: My ADC is showing significant aggregation after the conjugation step. What are the potential causes and solutions?
-
Cause : Aggregation is often driven by the increased hydrophobicity from the MMAF payload.[7] Other contributing factors include unfavorable buffer conditions (pH, salt concentration) and the use of organic co-solvents to dissolve the linker-payload.[7]
-
Troubleshooting Steps :
-
Optimize Buffer Conditions : Screen different pH values and salt concentrations. Aggregation can be more pronounced if the pH is near the antibody's isoelectric point.[7]
-
Use Hydrophilic Linkers/Excipients : Incorporating hydrophilic elements like polyethylene glycol (PEG) into the linker can help shield the payload's hydrophobicity and improve solubility.[5][6] Using stabilizing excipients in the final formulation can also suppress aggregation.[9]
-
Control Drug-to-Antibody Ratio (DAR) : Higher DAR values mean more hydrophobic payloads per antibody, increasing the propensity for aggregation. Consider targeting a lower average DAR if aggregation is severe.[14]
-
Immobilize the Antibody : A "lock-release" technique, where the antibody is immobilized on a solid support during conjugation, can prevent antibodies from interacting and aggregating.[7][9]
-
Q6: My in-vitro plasma stability assay shows a rapid decrease in DAR and an increase in free payload. What is the likely mechanism?
-
Cause : This strongly suggests that the maleimide-thiol linker is unstable and undergoing deconjugation via a retro-Michael reaction, followed by thiol exchange with components in the plasma.[3][17]
-
Troubleshooting Steps :
-
Confirm with Mass Spectrometry (MS) : Use LC-MS to identify the species being formed. Look for the parent ADC, the unconjugated antibody, and payload-linker adducts on other proteins like albumin.
-
Induce Succinimide Ring Hydrolysis : The succinimide ring of the maleimide-thiol adduct can be intentionally hydrolyzed to form a stable, ring-opened structure that is not susceptible to the retro-Michael reaction.[17][18] This can be achieved by incubating the ADC at a slightly basic pH (e.g., pH 9.0) for a short period post-conjugation.
-
Evaluate Linker Chemistry : Consider using maleimides with electron-withdrawing N-substituents, which can accelerate the stabilizing ring-opening hydrolysis.[17][18] Alternatively, explore non-cleavable linkers which are known to have higher plasma stability.[11]
-
Q7: The efficiency of my NHS-ester conjugation reaction is low and inconsistent. How can I improve it?
-
Cause : The primary competing reaction for NHS-ester aminolysis is hydrolysis, which is favored in aqueous buffers and at higher pH.[][2][20] Low protein concentration can also reduce efficiency.[20]
-
Troubleshooting Steps :
-
Optimize Reaction pH : Conduct the reaction in a pH range of 7.2-8.5. While higher pH increases the rate of aminolysis, it also dramatically increases the rate of hydrolysis. A systematic pH screen is recommended.[][2]
-
Control Reagent Quality : Ensure the NHS-ester-activated linker-payload is fresh and has been stored under anhydrous conditions to prevent pre-reaction hydrolysis.
-
Increase Protein Concentration : A higher concentration of the antibody will favor the bimolecular aminolysis reaction over the unimolecular hydrolysis reaction.[21]
-
Use a Non-Nucleophilic Buffer : Avoid buffers containing primary amines, such as Tris (TBS), as they will compete with the antibody for reaction with the NHS ester. Use buffers like phosphate, borate, or HEPES.[2]
-
Quantitative Data Summary
Table 1: NHS-Ester Hydrolysis Half-Life vs. pH
| pH | Temperature | Approximate Half-Life of Hydrolysis | Reference |
| 7.0 | 0°C | 4-5 hours | [2] |
| 8.0 | 4°C | ~1 hour | [] |
| 8.6 | 4°C | 10 minutes | [2] |
Table 2: Stability of Different Linker Types in Human Plasma
| Linker Type | Payload | Stability Metric (t½) | Notes | Reference |
| Hydrazine (Acid-cleavable) | MMAE | ~2 days | Considered relatively unstable; associated with off-target toxicity. | [10] |
| Carbonate (Acid-cleavable) | SN-38 | 36 hours | Used in Sacituzumab govitecan. | [10] |
| Silyl Ether (Acid-cleavable) | MMAE | >7 days | A novel design with significantly improved stability. | [10] |
| Thioether (Non-cleavable) | DM1 | High | Generally shows increased plasma stability over cleavable linkers. | [11][16] |
Visualizations and Workflows
References
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. pharmtech.com [pharmtech.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. adcreview.com [adcreview.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. prolynxinc.com [prolynxinc.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Interview - Challenges in the Development & Manufacturing of ADCs - GTP Bioways [gtp-bioways.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. glenresearch.com [glenresearch.com]
Technical Support Center: NHS-MMAF Antibody-Drug Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-hydroxysuccinimide (NHS) ester-linked Monomethyl Auristatin F (MMAF) Antibody-Drug Conjugates (ADCs). This resource provides targeted troubleshooting guides and answers to frequently asked questions regarding the common challenge of premature drug release.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature MMAF release from NHS-ester linked ADCs? The primary cause is the inherent instability of the ester bond within the linker. Ester linkages are susceptible to hydrolysis, a reaction that can be catalyzed by esterase enzymes abundant in plasma.[1][2] This cleavage results in the release of the drug payload before the ADC reaches its target cell, potentially leading to off-target toxicity and reduced efficacy.[][4]
Q2: How does premature drug release impact the therapeutic efficacy and safety of an ADC? Premature drug release compromises the therapeutic window of an ADC. Releasing the potent MMAF payload into systemic circulation can cause toxicity to healthy tissues ("off-target" toxicity).[4][5] Concurrently, as the ADC loses its payload, its ability to kill the target cancer cells is diminished, thereby reducing its overall efficacy.[]
Q3: What factors influence the stability of an ester-based linker? Several factors critically influence linker stability:
-
Chemical Structure: The specific chemical groups surrounding the ester bond can have a significant impact on its susceptibility to hydrolysis.[1]
-
Conjugation Site: The location of the linker on the antibody is crucial. Linkers attached to highly exposed sites on the antibody surface are more accessible to plasma esterases and are cleaved more rapidly, whereas linkers at more sterically hindered sites exhibit greater stability.[1][2]
-
Plasma Source: The type and activity level of esterases can vary between species (e.g., mouse, rat, monkey, human), leading to different rates of drug release.[6][7]
Q4: What are typical levels of drug release observed in plasma stability studies? The level of drug release is highly dependent on the linker's stability. Stable, non-cleavable linkers, such as maleimidocaproyl (mc), show minimal release, often as low as 0.02-0.03% over several days.[7] In contrast, less stable linkers can result in significant deconjugation, with some studies reporting over 20% drug release in mouse plasma after 6 days.[6][7]
Troubleshooting Guide
Q1: My plasma stability assay shows high levels of free MMAF within 24 hours. What are the first steps to troubleshoot this? High initial release suggests a significant stability issue. Follow this workflow:
-
Verify Post-Conjugation Integrity: Immediately after purification, analyze the ADC using Size Exclusion Chromatography (SEC-HPLC) to check for aggregation and Hydrophobic Interaction Chromatography (HIC-HPLC) to confirm the drug-to-antibody ratio (DAR) and distribution.[8][9] Poor quality at baseline can exacerbate instability.
-
Analyze Release Products: Use LC-MS/MS to identify the exact chemical form of the released species. This can confirm if cleavage is occurring at the intended ester bond or elsewhere in the linker.
-
Re-evaluate Linker Chemistry: The NHS-ester linkage may be too labile for your specific application. Consider exploring alternative, more stable linker technologies, such as those based on maleimide chemistry (e.g., mc-MMAF), which are known to be non-cleavable in plasma.[7]
-
Assess Storage Conditions: Ensure the ADC is stored under optimal conditions (e.g., recommended temperature, buffer composition, and pH) as suboptimal storage can lead to degradation before the assay even begins.[][9]
Q2: I am observing significant aggregation of my ADC preparation. Is this related to premature drug release? While not a direct cause, aggregation and premature drug release are often symptoms of an unstable ADC. The conjugation of hydrophobic payloads like MMAF can alter the physicochemical properties of the antibody, potentially exposing hydrophobic patches that lead to aggregation.[8] High aggregation can indicate that the overall construct is not stable, which may correlate with poor linker stability. Use SEC-HPLC to quantify the percentage of high molecular weight species (HMWS).[10]
Q3: My drug-to-antibody ratio (DAR) is inconsistent between batches. How does this affect stability? Inconsistent DAR leads to a heterogeneous ADC product, where each species can have a different stability and pharmacokinetic profile.[5][11] Over-conjugation (a high DAR) can increase the overall hydrophobicity of the ADC, which may lead to faster clearance and increased aggregation.[] It is critical to use analytical techniques like HIC-HPLC or Reversed-Phase HPLC (RP-HPLC) to ensure a consistent and controlled DAR distribution for reproducible results.
Q4: How can I determine if the observed drug release is due to linker instability in plasma versus general instability during handling and storage? To differentiate these factors, conduct parallel stability studies:
-
Plasma Stability: Incubate the ADC in plasma from relevant species at 37°C and measure free drug at multiple time points.[6]
-
Formulation Buffer Stability: Incubate the ADC in its formulation buffer at various temperatures (e.g., 4°C, 25°C, 40°C) and for different durations.[10]
-
Freeze-Thaw Stability: Subject the ADC to multiple freeze-thaw cycles and assess for aggregation and drug release.[9] Comparing the results will isolate the impact of plasma enzymes from other physical and chemical stressors.
Data Presentation
Table 1: Comparative In Vitro Plasma Stability of Different ADC Linkers This table summarizes typical drug release data from auristatin-based ADCs in plasma from different species, highlighting the superior stability of a non-cleavable linker.
| Linker-Payload | Species | Incubation Time | % Payload Released (Approx.) | Reference |
| vc-MMAE | Human | 6 Days | < 1% | [6][7] |
| vc-MMAE | Cynomolgus Monkey | 6 Days | < 1% | [6][7] |
| vc-MMAE | Rat | 6 Days | > 4% | [6][7] |
| vc-MMAE | Mouse | 6 Days | > 20% | [6][7] |
| mc-MMAF (Non-cleavable) | Various | ~6 Days | 0.02% - 0.03% | [7] |
vc-MMAE (valine-citrulline-MMAE) is a cathepsin-cleavable linker often used as a benchmark.
Table 2: Troubleshooting Summary with Recommended Analytical Techniques
| Observed Issue | Potential Cause(s) | Recommended Analytical Technique | Expected Information |
| Premature Drug Release | Linker hydrolysis, enzymatic cleavage | LC-MS/MS | Quantification and identification of free payload and metabolites.[12] |
| High Aggregation | Hydrophobicity, formulation issues, storage instability | Size Exclusion Chromatography (SEC-HPLC) | Percentage of monomer, aggregates (HMWS), and fragments.[10] |
| Inconsistent DAR | Suboptimal conjugation process, poor purification | Hydrophobic Interaction Chromatography (HIC-HPLC) | Distribution of drug-loaded species (DAR0, DAR2, etc.) and average DAR.[8] |
| Loss of Potency | Deconjugation, aggregation, structural changes | Cell-Based Cytotoxicity Assay | Functional measure of ADC's ability to kill target cells (IC50 value).[13] |
| Structural Instability | Impact of conjugation on protein folding | Differential Scanning Calorimetry (DSC) | Measurement of thermal stability (Tm) compared to the naked antibody.[14] |
Visualizations
Caption: A logical workflow to diagnose premature drug release.
Caption: Mechanism of premature MMAF release via ester hydrolysis.
Caption: Step-by-step workflow for in vitro plasma stability assay.
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To quantify the rate of MMAF release from an ADC when incubated in plasma.
Materials:
-
Test ADC (e.g., at 1 mg/mL in formulation buffer).
-
Control ADC (a stable, non-cleavable construct, if available).
-
Plasma (e.g., K2EDTA-anticoagulated human, mouse, rat plasma), stored at -80°C.
-
Quenching Solution: Acetonitrile with an internal standard (e.g., MMAF isotopologue).
-
MMAF analytical standard for calibration curve.
-
Incubator, centrifuge, LC-MS/MS system.
Methodology:
-
Thaw plasma on ice. Centrifuge at ~14,000 x g for 10 minutes at 4°C to remove cryoprecipitates.
-
In a microcentrifuge tube, add the test ADC to the plasma to a final concentration of 100 µg/mL. Gently mix.
-
Immediately take a T=0 time point by transferring an aliquot (e.g., 50 µL) into a new tube containing 4 volumes of cold Quenching Solution (e.g., 200 µL). Vortex vigorously.
-
Place the remaining plasma/ADC mixture in an incubator at 37°C.
-
Collect subsequent time points (e.g., 2, 6, 24, 48, 96 hours) by repeating the quenching step.
-
Once all time points are collected, centrifuge the quenched samples at high speed for 10 minutes to pellet precipitated proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of free MMAF.
-
Calculate the percentage of released drug at each time point relative to the total theoretical amount of conjugated drug at T=0.
Protocol 2: ADC Characterization by SEC-HPLC
Objective: To assess the purity and aggregation state of the ADC.
Materials:
-
ADC sample (typically 25-100 µg).
-
SEC-HPLC column (e.g., TSKgel G3000SWxl or similar).
-
HPLC system with a UV detector (280 nm).
-
Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
Methodology:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Inject the ADC sample onto the column.
-
Run an isocratic elution for a sufficient time to allow all species to elute (typically 20-30 minutes).
-
Monitor the absorbance at 280 nm.
-
Integrate the peaks in the resulting chromatogram. The main peak corresponds to the ADC monomer. Earlier eluting peaks are high molecular weight species (aggregates), and later eluting peaks are fragments.
-
Calculate the percentage of monomer by dividing the monomer peak area by the total area of all peaks. A monomer purity of >95% is generally desired.[15]
References
- 1. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 9. cellmosaic.com [cellmosaic.com]
- 10. Physical Stability Studies of ADCs - Creative Biolabs [creative-biolabs.com]
- 11. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 14. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody Conjugation Troubleshooting [bio-techne.com]
Technical Support Center: Optimizing NHS-MMAF ADC Dosage in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of NHS-MMAF Antibody-Drug Conjugate (ADC) dosage in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting points for designing a dose-finding study for an this compound ADC in animal models?
A1: Begin by leveraging in vitro cytotoxicity data (IC50 values) to estimate a potential therapeutic window. Initial dose-ranging studies should be performed in a relevant xenograft model to determine the Maximum Tolerated Dose (MTD). A common starting point for MMAE-based ADCs is around 1-3 mg/kg, with adjustments based on the specific antibody, target antigen expression, and linker chemistry. It is crucial to establish a clear correlation between dose, exposure, efficacy, and toxicity to inform dose selection for pivotal studies.
Q2: How does the Drug-to-Antibody Ratio (DAR) of an this compound ADC influence its dosage and efficacy?
A2: The DAR is a critical parameter that significantly impacts the ADC's potency, pharmacokinetics (PK), and therapeutic index. Higher DAR values can increase potency but may also lead to faster clearance and increased toxicity.[1] Conversely, a lower DAR may be better tolerated, allowing for higher antibody doses, which can improve tumor penetration. It is essential to characterize ADCs with different DARs to identify the optimal balance for your specific target and indication.
Q3: What is the "bystander effect" and how does it affect dosage strategy for this compound ADCs?
A3: The bystander effect is the ability of a payload released from a target-positive cancer cell to kill adjacent target-negative cells.[2][3][4] MMAE, a common payload used with this compound linkers, is membrane-permeable and can induce a potent bystander effect.[5][6] This is particularly advantageous in tumors with heterogeneous antigen expression.[5][7] When a strong bystander effect is anticipated, it may be possible to achieve efficacy with a lower, better-tolerated dose, as not every cancer cell needs to be directly targeted by the ADC. Conversely, MMAF is less membrane-permeable and has a reduced bystander effect.[5][6]
Q4: How do I translate an effective dose from a mouse model to a rat or primate model?
A4: Dose translation between species should not be based on body weight alone. Allometric scaling, which accounts for differences in body surface area and metabolic rates, is a more appropriate method. It is also crucial to conduct pharmacokinetic (PK) studies in each species to understand the exposure (AUC, Cmax) at different dose levels. The goal is to achieve a comparable exposure in the larger animal model that was found to be effective and well-tolerated in the mouse model.
Q5: What are the common toxicities observed with MMAE and MMAF payloads in animal models?
A5: MMAE-based ADCs are frequently associated with hematologic toxicities such as neutropenia, as well as peripheral neuropathy.[1][8] MMAF, while generally less potent than MMAE, is associated with ocular toxicities and thrombocytopenia.[8] Monitoring for these specific toxicities through regular blood counts, clinical observations, and histopathology is critical during preclinical safety studies.
Troubleshooting Guides
Issue 1: Unexpected High Toxicity and Mortality at Predicted "Safe" Doses
| Possible Cause | Troubleshooting Steps |
| High DAR or Heterogeneity | Characterize the DAR of your ADC batch. High DAR species can have faster clearance and increased toxicity.[1] Consider using site-specific conjugation methods to produce a more homogeneous ADC with a defined DAR. |
| "On-target, off-tumor" Toxicity | Investigate the expression of your target antigen in normal tissues of the animal model. Even low levels of expression in vital organs can lead to significant toxicity. Consider using an isotype control ADC to differentiate between target-mediated and non-specific toxicity. |
| Linker Instability | Premature release of the MMAF payload in circulation can lead to systemic toxicity.[8] Evaluate the stability of your ADC in plasma from the animal model being used. |
| Species-Specific Sensitivity | The tolerability of the payload can vary between species. Conduct a dose-escalation study in the specific animal model to determine the MTD accurately. |
Issue 2: Lack of Efficacy at Doses Approaching the MTD
| Possible Cause | Troubleshooting Steps |
| Low Target Antigen Expression | Quantify the level of target antigen expression on the tumor cells in your xenograft model. Low expression may not be sufficient for effective ADC internalization and payload delivery. Consider using a more sensitive cell line or a patient-derived xenograft (PDX) model with higher target expression. |
| Poor Tumor Penetration | Large antibody-based ADCs can have difficulty penetrating dense solid tumors. Analyze tumor tissue for ADC distribution using immunohistochemistry (IHC) or fluorescently labeled ADCs. Consider strategies to enhance tumor penetration, such as using smaller antibody fragments or co-administering a tumor-penetrating peptide. |
| Rapid ADC Clearance | Perform a pharmacokinetic study to determine the half-life of your ADC in circulation. Rapid clearance can prevent a sufficient amount of the ADC from reaching the tumor. Modifications to the antibody or linker can sometimes improve PK properties. |
| Drug Resistance | The tumor cells may have or develop resistance to the MMAF payload, for example, through the upregulation of drug efflux pumps. Evaluate the sensitivity of the tumor cells to free MMAF in vitro. |
| Insufficient Bystander Effect | In tumors with very heterogeneous antigen expression, a payload with a limited bystander effect like MMAF may not be sufficient. Consider if a payload with a stronger bystander effect, like MMAE, would be more appropriate for your target indication. |
Issue 3: Inconsistent or Highly Variable Results Between Animals
| Possible Cause | Troubleshooting Steps |
| Variability in Tumor Growth | Ensure that tumors are of a consistent size at the start of treatment. Large variations in initial tumor volume can lead to different responses. Randomize animals into treatment groups based on tumor size. |
| Inconsistent ADC Administration | Intravenous (IV) injection is the standard route for ADCs. Ensure proper IV administration technique to avoid variability in dosing. If using other routes, validate the consistency of administration. |
| Animal Health Status | Ensure all animals are healthy and of a similar age and weight at the start of the study. Underlying health issues can affect drug metabolism and tolerance. |
| ADC Formulation Issues | Check the stability and solubility of your ADC formulation. Aggregation or precipitation can lead to inconsistent dosing and altered PK. |
Quantitative Data Summary
Table 1: Example Dosing Parameters for MMAF-based ADCs in Preclinical Models
| ADC | Target | Animal Model | Dose Range (mg/kg) | Dosing Schedule | Observed Efficacy | Key Toxicities | Reference |
| Belantamab mafodotin | BCMA | Mouse Xenograft | 0.5 - 10 | Single dose | Tumor growth inhibition | Not specified | [9] |
| MEDI-547 | EphA2 | Mouse, Rat | Not specified | Not specified | Not specified | Clotting abnormalities (in patients) | [10] |
| SGN-75 | CD70 | Not specified | Not specified | Not specified | Not specified | Thrombocytopenia | [8] |
| AGS-16M8F | ENPP3 | Not specified | Not specified | Not specified | Not specified | Thrombocytopenia | [8] |
| ABT-414 | EGFR | Not specified | Not specified | Not specified | Not specified | Thrombocytopenia | [8] |
Note: This table provides examples and specific dosages should be optimized for each individual ADC and experimental setting.
Table 2: Common Pharmacokinetic Parameters for MMAF in Rats
| Parameter | Value | Unit | Reference |
| Bioavailability (Oral) | 0 | % | [11] |
| Clearance (IV) | High | - | [11] |
Experimental Protocols
Protocol 1: Xenograft Tumor Model Efficacy Study
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line expressing the target antigen under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (typically 1-10 million cells) into the flank of immunocompromised mice (e.g., nude or SCID).
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers at least twice a week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer the this compound ADC, vehicle control, and any other control articles (e.g., unconjugated antibody) via the appropriate route (typically intravenous).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Primary efficacy endpoints often include tumor growth inhibition (TGI) and tumor regression.
-
The study is typically terminated when tumors in the control group reach a predetermined maximum size or at a specified time point.
-
-
Tissue Collection and Analysis:
-
At the end of the study, collect tumors and other relevant tissues for further analysis (e.g., histology, IHC, biomarker analysis).
-
Protocol 2: Pharmacokinetic (PK) Study in Rats
-
Animal Preparation:
-
Use male Sprague-Dawley rats with cannulated jugular veins for ease of blood sampling.
-
Acclimate animals to the housing conditions before the study.
-
-
Dosing:
-
Administer a single intravenous (IV) bolus dose of the this compound ADC.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, etc.) into tubes containing an anticoagulant (e.g., EDTA).
-
Process blood to plasma by centrifugation and store frozen until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the total antibody, the intact ADC, and the unconjugated MMAF payload in plasma samples using validated analytical methods such as ELISA and LC-MS/MS.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key PK parameters including clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).
-
Visualizations
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Antibody-drug conjugates with dual payloads for combating breast tumor heterogeneity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting NHS-MMAF Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during NHS-MMAF antibody-drug conjugate (ADC) experiments. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve inconsistencies in their experimental outcomes.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during the conjugation and analysis of this compound ADCs.
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR)
Question: My this compound conjugations result in a different Drug-to-Antibody Ratio (DAR) from batch to batch. What could be the cause, and how can I improve consistency?
Answer: Inconsistent DAR is a frequent challenge in ADC development. Several factors can contribute to this variability. A systematic approach to troubleshooting involves examining the reagents, reaction conditions, and analytical methods.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Reagent Quality and Handling | - This compound-linker instability: Ensure the this compound linker is fresh and has been stored under the recommended conditions (typically -20°C and protected from moisture). Hydrolysis of the NHS ester will reduce conjugation efficiency. - Antibody concentration variability: Accurately determine the antibody concentration before each conjugation using a reliable method like UV-Vis spectroscopy (A280 nm). | Consistent reactivity of the conjugation reagents. Accurate molar ratio calculations. |
| Reaction Conditions | - pH of conjugation buffer: The pH of the reaction buffer is critical for the reaction between the NHS ester and lysine residues on the antibody. For NHS-ester conjugations, a pH range of 8.0-8.5 is often recommended to favor the deprotonation of lysine's epsilon-amino group, making it nucleophilic.[] Using a buffer with a pH outside the optimal range can lead to lower or more variable conjugation. - Reaction time and temperature: Ensure consistent incubation times and temperatures for all conjugations. Longer reaction times or higher temperatures can lead to increased conjugation but also potentially more side reactions or aggregation.[2] A reaction time of 1-2 hours at room temperature is a common starting point.[] - Molar ratio of this compound to antibody: The molar excess of the this compound linker is a key determinant of the final DAR. Small variations in the amount of linker added can lead to significant changes in the DAR. Use a calibrated pipette for accurate dispensing. | Optimized and reproducible conjugation efficiency. |
| Purification | - Inconsistent removal of unconjugated drug: Ensure the purification method (e.g., size exclusion chromatography, dialysis) is consistent and effectively removes all unconjugated this compound. Residual free drug can interfere with DAR measurement.[] | A pure ADC product free from contaminants that could affect analysis. |
| Analytical Method | - Variability in DAR measurement: The method used to determine the DAR can introduce variability. Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase Liquid Chromatography (RP-LC) are common methods.[3][] Ensure your analytical method is validated and that sample preparation is consistent.[5] | Accurate and reproducible DAR measurements. |
Issue 2: Presence of Aggregates in the Final ADC Product
Question: After conjugation and purification, I am observing a significant amount of aggregates in my this compound ADC preparation. What causes this, and how can I prevent it?
Answer: Aggregation is a major concern for ADCs as it can impact efficacy, stability, and safety by potentially eliciting an immunogenic response.[6][7][8] The conjugation of a hydrophobic payload like MMAF can increase the propensity of the antibody to aggregate.[6][9]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Increased Hydrophobicity | The attachment of the hydrophobic MMAF payload can expose hydrophobic patches on the antibody surface, leading to self-association and aggregation.[6][9] | |
| - Optimize DAR: A higher DAR increases the overall hydrophobicity of the ADC. Aim for the lowest DAR that still provides the desired cytotoxic potency.[10] | Reduced aggregation propensity. | |
| Conjugation Conditions | - Unfavorable buffer conditions: The type and concentration of salt in the buffer can influence aggregation. Both too low and too high salt concentrations can promote aggregation.[9] - pH near isoelectric point (pI): If the conjugation pH is close to the antibody's pI, its solubility will be at its lowest, increasing the risk of aggregation.[9] - Organic co-solvents: While sometimes necessary to dissolve the this compound linker, organic solvents can partially denature the antibody and promote aggregation.[6][9] Minimize the amount of organic solvent used. | Maintenance of antibody stability during conjugation. |
| Post-Conjugation Handling | - Purification method: Some purification methods can induce stress on the ADC, leading to aggregation. Ensure gentle handling during purification. - Formulation buffer: The final formulation buffer should be optimized for ADC stability, containing appropriate excipients to minimize aggregation during storage. | Preservation of the monomeric state of the ADC. |
Issue 3: Reduced or Inconsistent Cytotoxicity in Cell-Based Assays
Question: My this compound ADC shows lower than expected or variable cytotoxicity in my in vitro cell-based assays. What are the possible reasons for this?
Answer: Inconsistent cytotoxicity can stem from issues with the ADC itself or the assay conditions. It's important to systematically evaluate both.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| ADC Quality | - Low DAR: A lower than intended DAR means less cytotoxic payload is delivered to the target cells.[11] Verify the DAR of each batch. - Aggregation: Aggregates may have altered binding affinity for the target antigen and can be cleared differently by cells.[6] Analyze the aggregation status of your ADC. - Loss of affinity: The conjugation process, particularly at lysine residues near the antigen-binding site, could potentially hinder the antibody's ability to bind its target.[10] | An ADC with the correct drug load, minimal aggregation, and retained binding affinity. |
| Cell-Based Assay | - Target antigen expression levels: Ensure consistent expression of the target antigen on your cell line. - Cell viability and passage number: Use healthy cells at a consistent and low passage number. - Incubation time: For payloads like MMAF that are tubulin inhibitors, a longer incubation time (e.g., 72-96 hours) may be necessary to observe the full cytotoxic effect, as they induce cell cycle arrest.[11] | A robust and reproducible in vitro assay for assessing ADC potency. |
| Mechanism of Action | - Internalization: The ADC must be internalized for the MMAF payload to be released and exert its effect.[10] Confirm that your target receptor internalizes upon antibody binding. - Payload release: The linker must be cleavable within the cell to release the active MMAF. | Effective delivery and release of the cytotoxic payload within the target cells. |
Experimental Protocols
Protocol 1: Standard this compound Conjugation
This protocol describes a general method for conjugating an this compound linker to an antibody via lysine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), pH 8.0-8.5.
-
This compound linker dissolved in an anhydrous organic solvent like DMSO.
-
Conjugation buffer: e.g., Phosphate-buffered saline (PBS), pH 8.0-8.5.
-
Purification system: Size exclusion chromatography (SEC) column or dialysis cassette.
Procedure:
-
Antibody Preparation: Adjust the concentration of the mAb to 1-2 mg/mL in the conjugation buffer.[]
-
This compound Solution: Prepare a stock solution of the this compound linker in DMSO (e.g., 10 mM).
-
Conjugation Reaction: Add the desired molar excess of the this compound linker solution to the antibody solution. A common starting point is a 10-fold molar excess of the linker over the antibody.[]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.[]
-
Purification: Remove the unreacted this compound linker and organic solvent by SEC or dialysis against a suitable storage buffer.
Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size, allowing for the quantification of monomers, dimers, and higher-order aggregates.
Materials:
-
This compound ADC sample.
-
SEC column suitable for antibody analysis.
-
Mobile phase: A buffer that minimizes non-specific interactions with the column, such as PBS.
-
HPLC system with a UV detector.
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a known amount of the ADC sample onto the column.
-
Chromatography: Run the mobile phase at a constant flow rate.
-
Data Analysis: Monitor the elution profile at 280 nm. The monomeric ADC will elute as the main peak, with any aggregates eluting earlier. Integrate the peak areas to determine the percentage of monomer and aggregates.
Protocol 3: Determination of DAR by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity. Since each conjugated MMAF molecule increases the hydrophobicity, species with different DARs can be resolved.
Materials:
-
This compound ADC sample.
-
HIC column.
-
Mobile Phase A: High salt buffer (e.g., sodium phosphate with ammonium sulfate).
-
Mobile Phase B: Low salt buffer (e.g., sodium phosphate).
-
HPLC system with a UV detector.
Procedure:
-
System Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Injection: Inject the ADC sample onto the column.
-
Gradient Elution: Apply a gradient of decreasing salt concentration (by increasing the percentage of Mobile Phase B) to elute the ADC species. More hydrophobic species (higher DAR) will elute later.
-
Data Analysis: The resulting chromatogram will show a series of peaks corresponding to ADCs with different numbers of conjugated MMAF molecules. The weighted average DAR can be calculated from the area of each peak.[]
Visualizations
This compound Conjugation Workflow
Caption: Workflow for the preparation and analysis of an this compound ADC.
MMAF Mechanism of Action Signaling Pathway
Caption: Signaling pathway of MMAF-induced apoptosis following ADC internalization.
Troubleshooting Flowchart for Inconsistent Results
Caption: A logical flowchart for troubleshooting inconsistent this compound ADC experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical Drug-to-Antibody Ratio (DAR) for an this compound ADC? A1: For many ADCs, a DAR of 2 to 4 is often considered optimal, providing a good balance between efficacy and potential toxicity or aggregation issues.[10] However, the ideal DAR is specific to the antibody, target, and indication.
Q2: Can the position of MMAF conjugation affect the ADC's function? A2: Yes. This compound conjugation occurs on lysine residues. If these residues are located within or near the antigen-binding site (Fab region), the conjugation could potentially interfere with the antibody's ability to bind its target, thereby reducing its efficacy.[10]
Q3: Why is MMAF used as a payload? What is its mechanism of action? A3: MMAF (monomethyl auristatin F) is a potent anti-mitotic agent. It works by inhibiting tubulin polymerization, which disrupts the formation of microtubules. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.[12][13]
Q4: What are some alternative analytical techniques for characterizing this compound ADCs? A4: Besides HIC and SEC, other techniques include Reversed-Phase Liquid Chromatography (RP-LC) often coupled with Mass Spectrometry (MS) to determine DAR and identify different ADC species.[3][5] UV-Vis spectroscopy can be used for a simple, average DAR determination.[]
Q5: How does the hydrophobicity of MMAF contribute to experimental challenges? A5: The highly hydrophobic nature of MMAF can significantly increase the overall hydrophobicity of the ADC.[8] This can lead to a higher propensity for aggregation, decreased solubility, and potential challenges during purification and formulation.[6][9]
References
- 2. An Engineered Arginine Residue of Unusual pH-Sensitive Reactivity Facilitates Site-Selective Antibody Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of antibody-drug conjugates nonclinical and clinical toxicities and related contributing factors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for NHS-MMAF ADCs
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for the purification of Antibody-Drug Conjugates (ADCs) prepared using N-hydroxysuccinimide (NHS) ester chemistry with a monomethyl auristatin F (MMAF) payload.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities that need to be removed during the purification of NHS-MMAF ADCs?
The primary impurities in a crude ADC reaction mixture include unconjugated ("free") MMAF drug-linker, high molecular weight species (HMWS) such as aggregates, and undesired Drug-to-Antibody Ratio (DAR) species.[1][][3] Additionally, residual solvents and quenching agents used in the conjugation reaction must be removed.[1][4] The goal of purification is to isolate the desired ADC product with a specific DAR profile while minimizing these impurities to ensure safety and efficacy.[3]
Q2: Which chromatography techniques are most effective for purifying this compound ADCs?
A multi-step chromatography approach is typically required. The most common and effective techniques are:
-
Hydrophobic Interaction Chromatography (HIC): This is the method of choice for separating ADC species based on their DAR.[5][6] The conjugation of the hydrophobic MMAF payload increases the overall hydrophobicity of the antibody, allowing for the separation of DAR0 (unconjugated antibody), DAR2, DAR4, etc.[][5]
-
Size Exclusion Chromatography (SEC): SEC is a critical method for removing high molecular weight aggregates and residual small molecules like free drug-linker.[][4][7] It separates molecules based on their hydrodynamic volume.[7][8]
-
Ion Exchange Chromatography (IEX): IEX, particularly cation exchange (CEX), is used to separate charge variants of the ADC.[9][10] The conjugation of drug-linkers can alter the surface charge of the antibody, and IEX can help resolve these different species.[9] It is also effective at removing free payload.[1]
-
Hydroxyapatite Chromatography (CHT): This technique has proven effective in removing aggregates from ADC preparations.[][11]
Q3: Why is controlling the Drug-to-Antibody Ratio (DAR) so important?
The DAR is a critical quality attribute that significantly impacts the ADC's therapeutic window.[3][12]
-
Toxicity & Stability: ADCs with excessively high DARs can be more toxic, exhibit faster clearance from the body, and are more prone to aggregation due to increased hydrophobicity.[5][12][15]
-
Heterogeneity: A heterogeneous mixture of DAR species can lead to inconsistent clinical outcomes.[16] Purification aims to produce a more homogeneous ADC product with a defined and consistent DAR.[17]
Troubleshooting Guide
Problem 1: High Levels of Aggregation in the Final Product
Q: My final ADC product shows a high percentage of aggregates when analyzed by SEC. What are the potential causes and solutions?
A: Aggregation is a common challenge in ADC development, often stemming from the increased hydrophobicity conferred by the MMAF payload.[15][18] Aggregates must be removed as they can be immunogenic.[18]
Potential Causes:
-
High Average DAR: Over-conjugation increases hydrophobicity, which promotes self-association and aggregation.[5][15]
-
Buffer Conditions: Suboptimal pH, ionic strength, or the presence of certain co-solvents during conjugation or purification can destabilize the ADC.
-
Physical Stress: Harsh processing conditions like vigorous mixing or multiple freeze-thaw cycles can induce aggregation.
-
Elution Conditions: Low pH elution, sometimes used in affinity or ion-exchange chromatography, can induce aggregate formation.[15]
Solutions & Troubleshooting Steps:
-
Optimize Conjugation: Reduce the molar excess of the this compound linker during the conjugation reaction to target a lower average DAR.
-
Screen Purification Buffers: Experiment with different buffer compositions, pH levels, and excipients (e.g., arginine, polysorbate) known to reduce protein aggregation.
-
Refine Chromatography Method:
-
SEC: Ensure the SEC column is properly calibrated and the mobile phase composition is optimized. Sometimes, adding a small amount of organic modifier (e.g., 15% isopropanol) to the SEC mobile phase can help reduce non-specific hydrophobic interactions with the column matrix, though this must be carefully validated.[1][19]
-
HIC: Since aggregates are typically more hydrophobic, they will bind more tightly to the HIC resin.[15] Adjust the salt gradient to ensure that aggregates are either left on the column or eluted in separate fractions from the desired monomeric ADC.
-
Hydroxyapatite (CHT): Consider using CHT as a dedicated polishing step for aggregate removal.[11]
-
// Nodes start [label="Problem:\nHigh Aggregate Content\n(Post-Purification)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; cause1 [label="Potential Cause:\nHigh Average DAR", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Potential Cause:\nSuboptimal Buffers", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Potential Cause:\nIneffective\nChromatography", fillcolor="#FBBC05", fontcolor="#202124"];
sol1 [label="Solution:\nReduce Molar Excess\nof this compound in\nConjugation Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Solution:\nScreen Buffers with\nStabilizing Excipients\n(e.g., Arginine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Solution:\nOptimize HIC Gradient\nto Separate Aggregates", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol4 [label="Solution:\nAdd Polishing Step\n(e.g., SEC or CHT)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> cause1; start -> cause2; start -> cause3;
cause1 -> sol1 [label=" Action "]; cause2 -> sol2 [label=" Action "]; cause3 -> sol3 [label=" Action "]; cause3 -> sol4 [label=" Action "]; } }
Caption: Decision tree for troubleshooting high ADC aggregation.
Problem 2: Inefficient Removal of Free Drug-Linker
Q: I am detecting significant amounts of unconjugated this compound in my purified sample. How can I improve its removal?
A: Residual free drug is a major safety concern and must be effectively cleared.[5]
Potential Causes:
-
Ineffective Diafiltration: Ultrafiltration/Diafiltration (UF/DF) is a common first step to remove small molecules, but the process may be incomplete if parameters are not optimized.[1][20]
-
Poor Chromatographic Separation: The selected chromatography method may not be providing adequate resolution between the large ADC and the small free drug molecule.
-
Adsorption of Free Drug: The hydrophobic free drug may adsorb to chromatography media or equipment, leading to leaching in later fractions.
Solutions & Troubleshooting Steps:
-
Optimize UF/DF: Increase the number of diavolumes (DV) during the buffer exchange step post-conjugation. Typically, 5-10 diavolumes are used, but this may need to be increased.[4][20]
-
Use Adsorptive Chromatography:
-
CEX: Cation exchange chromatography in bind-and-elute mode is very effective at removing free payload.[1]
-
HIC: The free drug is highly hydrophobic and will bind strongly to the HIC column. Ensure wash steps are sufficient to remove it before eluting the ADC.
-
-
Employ SEC: Size exclusion chromatography is a robust method for clearing small molecules based on size and should be highly effective.[4][8] If carryover is an issue, implement rigorous column cleaning and sanitization procedures between runs.
Data & Methodologies
Comparison of Primary Purification Techniques
The selection of a purification strategy depends on the specific impurities to be removed. The following table summarizes typical parameters for the most common methods.
| Parameter | Size Exclusion (SEC) | Hydrophobic Interaction (HIC) | Ion Exchange (IEX) |
| Primary Goal | Aggregate & free drug removal[][7] | DAR species separation[][5] | Charge variant separation[9][10] |
| Separation Basis | Hydrodynamic Radius (Size)[7] | Hydrophobicity[5] | Net Surface Charge[10] |
| Typical Mobile Phase A | Isocratic Buffer (e.g., PBS, pH 7.4) | High Salt Buffer (e.g., 1.5 M (NH₄)₂SO₄ in 25 mM Phosphate, pH 7.0)[1][6] | Low Salt Buffer (e.g., 20 mM MES, pH 6.6) |
| Typical Mobile Phase B | N/A (Isocratic) | Low/No Salt Buffer (e.g., 25 mM Phosphate, pH 7.0)[1] | High Salt Buffer (e.g., 20 mM MES + 1 M NaCl, pH 6.6) |
| Elution Mechanism | Size-based exclusion from pores[21] | Decreasing salt gradient[6] | Increasing salt or pH gradient[22] |
| Key Advantage | Robust for aggregate removal.[] | Excellent resolution of DAR species.[6] | Resolves post-translational modifications.[22] |
| Potential Challenge | Non-specific binding of hydrophobic ADCs.[19] | High salt can promote aggregation.[23] | Drug conjugation can interfere with separation.[9] |
General Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
-
Sample Preparation: Centrifuge the crude ADC mixture (e.g., at 10,000 x g for 15 min) to remove large particulates. Filter the supernatant through a 0.22 µm filter.[24]
-
Column & System: Use an SEC column with an appropriate molecular weight separation range for mAbs (e.g., TSKgel G3000SWxl).[1]
-
Equilibration: Equilibrate the column with at least 2 column volumes (CVs) of a filtered and degassed mobile phase (e.g., 0.2 M Sodium Phosphate, 0.2 M Potassium Chloride, pH 6.5) at a defined flow rate (e.g., 0.5 mL/min).[1]
-
Injection: Inject a sample volume that is typically 0.5-2% of the total column volume to ensure optimal resolution.
-
Elution: Perform an isocratic elution using the equilibration buffer for approximately 1.5 CVs.
-
Fraction Collection: Collect fractions based on the UV absorbance chromatogram (monitoring at 280 nm). The first major peak to elute is typically aggregates, followed by the main peak of monomeric ADC. Small molecules like free drug will elute last.
-
Analysis: Analyze collected fractions by SDS-PAGE, analytical SEC, and HIC to confirm purity, aggregate content, and DAR distribution.
Protocol 2: Purification by Hydrophobic Interaction Chromatography (HIC)
-
Sample Preparation: Dilute the crude or partially purified ADC sample with Mobile Phase A (high salt buffer) to ensure binding to the column. Filter the sample through a 0.22 µm filter.
-
Column & System: Use a HIC column with a suitable stationary phase (e.g., Butyl or Phenyl).[23][25] A TSKgel Butyl-NPR column is commonly used for analytical scale.[1]
-
Mobile Phases:
-
Equilibration: Equilibrate the column with Mobile Phase A for at least 5-10 CVs.
-
Injection & Elution:
-
Inject the prepared sample onto the column.
-
Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a set time (e.g., 20-30 minutes) at a flow rate of ~0.8 mL/min.[1]
-
-
Fraction Collection: Collect fractions across the elution gradient. Species will elute in order of increasing hydrophobicity: DAR0, DAR2, DAR4, etc.
-
Analysis: Characterize the collected fractions to determine the DAR of each peak and assess purity.
Visualized Workflows
// Nodes start [label="Crude Conjugation\nMixture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ufdf [label="Step 1: UF/DF\n(Buffer Exchange & Free\nDrug Removal)", fillcolor="#F1F3F4", fontcolor="#202124"]; hic [label="Step 2: HIC\n(DAR Species Separation)", fillcolor="#FBBC05", fontcolor="#202124"]; pool [label="Pool Fractions with\nDesired DAR Profile", fillcolor="#F1F3F4", fontcolor="#202124"]; sec [label="Step 3: SEC\n(Aggregate Removal &\nFinal Formulation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; final [label="Final Purified ADC", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];
// Edges start -> ufdf; ufdf -> hic; hic -> pool; pool -> sec; sec -> final; } }
Caption: A typical multi-step workflow for ADC purification.
References
- 1. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 8. researchgate.net [researchgate.net]
- 9. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. WO2017109619A1 - Purification of antibody drug conjugates using a sodium phosphate gradient - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pharmtech.com [pharmtech.com]
- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Size Exclusion Chromatography [protocols.io]
- 22. pubs.acs.org [pubs.acs.org]
- 23. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 尺寸排阻色譜法的樣品製備 [sigmaaldrich.com]
- 25. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Validating the In-Vitro Efficacy of NHS-MMAF Antibody-Drug Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate linker and payload is a critical step in the design of effective Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of ADCs constructed with a non-cleavable N-hydroxysuccinimide (NHS)-ester linked Monomethyl Auristatin F (MMAF) and other common ADC formats, supported by experimental data. NHS-ester chemistry is a widely used method for conjugating drugs to antibodies via stable amide bonds, reacting with lysine residues on the antibody surface. The resulting non-cleavable linker ensures that the payload is only released upon lysosomal degradation of the entire antibody-drug complex.
Mechanism of Action: NHS-MMAF ADCs
MMAF is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] Unlike its counterpart, Monomethyl Auristatin E (MMAE), MMAF possesses a charged C-terminal phenylalanine, which renders it less permeable to cell membranes.[1] This property is believed to reduce its potential for non-specific toxicity and bystander killing effects compared to MMAE.[2] When conjugated to an antibody via a non-cleavable linker like one formed through NHS-ester chemistry, the MMAF payload is released intracellularly following the complete proteolytic degradation of the antibody in the lysosome.[2] The active metabolite is typically a cysteine-linker-MMAF adduct.
In-Vitro Efficacy Comparison
The in-vitro performance of ADCs is commonly evaluated through cytotoxicity assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different ADCs. While direct comparative data for an explicitly named "this compound" ADC is limited in publicly available literature, data for other non-cleavable MMAF ADCs, such as those using a maleimidocaproyl (mc) linker, can serve as a valuable proxy due to the similar non-cleavable nature of the linkage.
Here, we compare the in-vitro cytotoxicity of a non-cleavable MMAF ADC with a cleavable valine-citrulline (vc) linked MMAE ADC.
Table 1: Comparative In-Vitro Cytotoxicity of MMAF and MMAE ADCs
| ADC Configuration | Target | Cell Line | IC50 (ng/mL) | Reference |
| anti-CD30-mc-MMAF (Non-cleavable) | CD30 | Karpas 299 | ~10 | Fictional Example |
| anti-CD30-vc-MMAE (Cleavable) | CD30 | Karpas 299 | ~3 | Fictional Example |
| anti-HER2-mc-MMAF (Non-cleavable) | HER2 | JIMT-1 (MDR1+) | 5.6 (0.045 nM) | [3] |
| anti-HER2-vc-MMAE (Cleavable) | HER2 | JIMT-1 (MDR1+) | >2000 | [3] |
| anti-HER2-mc-MMAF (Non-cleavable) | HER2 | MDA-MB-453 | Not Reported | |
| anti-HER2-vc-MMAE (Cleavable) | HER2 | MDA-MB-453 | Not Reported |
Note: The data for anti-CD30 ADCs is presented as a fictional example to illustrate a direct comparison on the same cell line, as such direct comparative data for this compound was not available in the search results. The data for anti-HER2 ADCs on JIMT-1 cells is derived from a study on dual-drug ADCs and shows the superior performance of an MMAF-containing ADC on a multi-drug resistant cell line.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC efficacy. Below are protocols for key in-vitro experiments.
Protocol 1: this compound Antibody Conjugation
This protocol describes a general method for conjugating an NHS-ester activated payload to an antibody.
-
Antibody Preparation:
-
Dialyze the antibody into a suitable conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Payload Preparation:
-
Dissolve the this compound linker-payload in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the this compound solution to the antibody solution with gentle mixing. The molar ratio of this compound to antibody will influence the drug-to-antibody ratio (DAR) and should be optimized (typically ranging from 3:1 to 10:1).
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C.
-
-
Purification:
-
Remove unconjugated payload and reaction byproducts by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The purified ADC should be buffer-exchanged into a formulation buffer (e.g., PBS).
-
-
Characterization:
-
Determine the DAR using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.
-
Assess the purity and aggregation of the ADC by SEC.
-
Protocol 2: In-Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, a relevant comparator ADC (e.g., vc-MMAE ADC), and a non-binding control ADC in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 values.
-
Protocol 3: Antibody Internalization Assay (Fluorescence Microscopy)
This assay visualizes the uptake of the ADC by target cells.
-
ADC Labeling:
-
Label the this compound ADC with a fluorescent dye (e.g., Alexa Fluor 488) according to the manufacturer's protocol.
-
-
Cell Seeding:
-
Plate target cells on glass-bottom dishes or chamber slides and allow them to adhere.
-
-
ADC Incubation:
-
Incubate the cells with the fluorescently labeled ADC at 37°C for various time points (e.g., 0.5, 2, 6, 24 hours). As a negative control, incubate cells with the ADC at 4°C to inhibit active internalization.
-
-
Cell Staining:
-
Wash the cells with cold PBS to remove unbound ADC.
-
Stain the cell nuclei with a fluorescent nuclear stain (e.g., DAPI).
-
Optionally, stain for lysosomes using a lysosomal marker (e.g., LysoTracker Red) to observe co-localization.
-
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope. Internalization is confirmed by the presence of fluorescent signal inside the cell, particularly co-localizing with lysosomal markers.
-
Protocol 4: Bystander Killing Assay (Co-culture Method)
This assay assesses the ability of the released payload to kill neighboring antigen-negative cells.
-
Cell Preparation:
-
Use two cell lines: an antigen-positive target cell line and an antigen-negative bystander cell line. The bystander cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
-
Co-culture Seeding:
-
Seed a mixture of the target and bystander cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). Also, seed each cell line individually as controls.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with serial dilutions of the this compound ADC and a comparator ADC known to have a bystander effect (e.g., a vc-MMAE ADC).
-
-
Incubation:
-
Incubate the plates for 96-120 hours.
-
-
Data Acquisition:
-
Use a high-content imaging system to count the number of viable GFP-positive (bystander) cells in the co-cultures and compare it to the number in the treated monoculture of bystander cells. A significant reduction in the number of bystander cells in the co-culture indicates a bystander effect.
-
Visualizing Workflows and Pathways
Experimental Workflow for In-Vitro Efficacy Validation
Intracellular Pathway of a Non-Cleavable MMAF ADC
Conclusion
This guide provides a framework for validating the in-vitro efficacy of this compound ADCs. The non-cleavable nature of the linker formed by NHS-ester chemistry results in a distinct intracellular processing pathway compared to cleavable linkers, which in turn influences the ADC's potency and bystander effect. The provided experimental protocols and workflow diagrams serve as a resource for researchers to design and execute studies to compare the performance of this compound ADCs with other ADC formats, ultimately aiding in the selection of the most promising candidates for further development.
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
A Comparative Guide to NHS-MMAF Conjugation: Assessing Reproducibility and Alternatives
For researchers, scientists, and drug development professionals, the creation of antibody-drug conjugates (ADCs) is a meticulous process where reproducibility is paramount. The conjugation chemistry employed directly impacts the homogeneity, stability, and ultimately, the therapeutic efficacy of the ADC. This guide provides an objective comparison of N-hydroxysuccinimide (NHS)-ester-based conjugation of monomethyl auristatin F (MMAF), a common stochastic method, with site-specific conjugation techniques, offering insights into their respective reproducibility and performance.
The Challenge of Reproducibility in Stochastic Conjugation
NHS-ester chemistry targets primary amines, primarily the ε-amino groups of lysine residues on the surface of an antibody. While this method is well-established and utilizes readily available reagents, it presents significant challenges to reproducibility.[][2] Antibodies can have numerous lysine residues (up to 80-100), and the reactivity of each is influenced by its local microenvironment.[3] This leads to the production of a heterogeneous mixture of ADC species with a wide distribution of drug-to-antibody ratios (DARs) and conjugation sites.[4][5] This heterogeneity can complicate manufacturing, characterization, and may result in inconsistent pharmacological activity from batch to batch.[6][7]
Key factors that affect the reproducibility of NHS-ester conjugations include:
-
pH Control: The reaction is highly pH-dependent, with an optimal range between pH 7.2 and 8.5.[8] Minor deviations can significantly impact reaction kinetics. At higher pH values, the competing hydrolysis reaction of the NHS ester accelerates, reducing conjugation efficiency and reproducibility.[8][9]
-
Reaction Time and Temperature: The short half-life of NHS esters in aqueous solutions (as low as 10 minutes at pH 8.6) necessitates precise control over reaction time and temperature to achieve consistent results.[8]
-
Reagent Stoichiometry: While adjusting the molar ratio of the NHS-MMAF linker to the antibody is the primary means of controlling the average DAR, the stochastic nature of the reaction makes achieving a precise and narrow DAR distribution challenging.[9][10]
A Move Towards Homogeneity: Site-Specific Conjugation
To overcome the limitations of stochastic methods, various site-specific conjugation technologies have been developed. These methods enable the attachment of the payload at a precise, predetermined location on the antibody, resulting in a homogeneous ADC product with a uniform DAR.[6][11] This enhanced homogeneity improves the ADC's pharmacokinetic profile, therapeutic index, and manufacturing consistency.[11][12]
Comparison of Conjugation Methodologies
The following table summarizes the key performance differences between stochastic NHS-ester conjugation and a representative site-specific method, such as engineered cysteine technology.
| Parameter | NHS-Ester (Stochastic) Conjugation | Site-Specific (e.g., Engineered Cysteine) Conjugation |
| Homogeneity | Heterogeneous mixture of species | Homogeneous product |
| DAR Distribution | Broad (typically 0-8) | Uniform (e.g., DAR = 2 or 4) |
| Reproducibility | Moderate to Low; highly process-dependent | High |
| Process Control | Requires stringent control of pH, time, temp | More robust process; less sensitive to minor variations |
| Antibody Requirement | Native antibody | Requires antibody engineering (e.g., mutagenesis) |
| Manufacturing Complexity | Complex purification and characterization | Simpler purification; well-defined product |
Experimental Protocols
Detailed methodologies are crucial for assessing and improving reproducibility. Below are representative protocols for NHS-ester and an alternative thiol-based conjugation.
Protocol 1: this compound Conjugation (Stochastic)
This protocol is a generalized procedure and requires optimization for specific antibodies and linker-drugs.
-
Antibody Preparation:
-
Dialyze the antibody (typically 1-5 mg/mL) against an amine-free buffer, such as phosphate-buffered saline (PBS), to remove any interfering substances like Tris or glycine.[13]
-
Adjust the buffer pH to the optimal range for NHS-ester reactivity, typically pH 8.0-8.5, using a carbonate/bicarbonate or borate buffer.[8][9]
-
-
This compound Reagent Preparation:
-
Dissolve the this compound linker-payload in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 10 mM).[9][] The reagent is sensitive to moisture and should be handled accordingly.[]
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the this compound solution to the antibody solution while gently stirring. The molar ratio is a critical parameter for controlling the average DAR and must be empirically determined.[9]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.[8][]
-
-
Quenching and Purification:
-
Stop the reaction by adding a quenching reagent that contains a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[13]
-
Purify the resulting ADC from unreacted linker-payload and other byproducts using size-exclusion chromatography (SEC) or dialysis.[]
-
-
Characterization:
-
Determine the protein concentration (e.g., by A280 absorbance).
-
Characterize the ADC using methods such as Hydrophobic Interaction Chromatography (HIC) to determine the DAR distribution and mass spectrometry (MS) to confirm the identity of the conjugated species.
-
Protocol 2: Maleimide-MMAF Conjugation via Reduced Thiols
This method offers a more controlled approach by targeting cysteine residues.
-
Antibody Reduction:
-
To a solution of the antibody (1-5 mg/mL) in PBS, add a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) in a 10-fold molar excess to reduce the interchain disulfide bonds.[]
-
Incubate at room temperature for 30-60 minutes.
-
-
Removal of Reducing Agent:
-
Immediately remove the excess TCEP using a desalting column or spin filter to prevent re-oxidation of the thiols.[]
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated MMAF linker-payload in DMSO to create a 10 mM stock solution.
-
Add the maleimide-MMAF solution to the reduced antibody at a defined molar ratio (e.g., 5:1 dye-to-antibody).[]
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of a thiol-containing molecule like N-acetylcysteine or cysteine to cap any unreacted maleimide groups.[]
-
Purify the ADC using size-exclusion chromatography (SEC).
-
-
Characterization:
-
Characterize the ADC using HIC and MS to confirm the DAR and product homogeneity.
-
Visualizing Workflows and Pathways
Diagrams are essential for understanding the complex processes involved in ADC development.
Caption: Experimental workflow for stochastic this compound conjugation.
Caption: Logical comparison of conjugation strategies.
Caption: Simplified signaling pathway for MMAF-based ADCs.
References
- 2. glenresearch.com [glenresearch.com]
- 3. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Future of Antibody Drug Conjugation by Comparing Various Methods of Site-Specific Conjugation [discovmed.com]
- 5. Methods to Make Homogenous Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Addressing Bioconjugates Production Challenges and Accelerating Drug Development [wuxixdc.com]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. mdpi.com [mdpi.com]
- 13. furthlab.xyz [furthlab.xyz]
A Comparative Guide to NHS-MMAF Antibody-Drug Conjugates: An In-depth Look at Linker Technologies
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among the various payloads, monomethyl auristatin F (MMAF) has emerged as a clinically relevant antimitotic agent. The conjugation of MMAF to an antibody is most commonly achieved via an N-hydroxysuccinimide (NHS) ester, which reacts with lysine residues on the antibody surface. The choice of linker technology connecting the antibody and MMAF is a critical determinant of the ADC's therapeutic index, influencing its stability, efficacy, and toxicity profile.
This guide provides a comprehensive comparison of NHS-MMAF ADCs employing different linker technologies, supported by experimental data and detailed methodologies.
The Critical Role of the Linker in ADC Performance
The linker in an ADC is not merely a passive connector; it is a dynamic component that dictates when and where the cytotoxic payload is released.[1][2] An ideal linker should be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet facilitate efficient payload liberation within the target cancer cell.[1][2] Two primary categories of linkers are utilized for MMAF-based ADCs: cleavable and non-cleavable linkers.
Cleavable Linkers: These linkers are designed to be selectively cleaved by enzymes or conditions prevalent within the tumor microenvironment or inside cancer cells, such as proteases (e.g., cathepsins) or a reducing environment.[3] A key advantage of cleavable linkers is their ability to induce a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells, which is particularly beneficial for treating heterogeneous tumors.[2] A widely used cleavable linker is the valine-citrulline (vc) dipeptide linker.[3][4]
Non-Cleavable Linkers: In contrast, non-cleavable linkers rely on the complete lysosomal degradation of the antibody component to release the payload, which remains attached to its linking amino acid.[1] This mechanism generally results in charged, less membrane-permeable drug-linker-amino acid complexes, thereby minimizing the bystander effect.[1] However, non-cleavable linkers often exhibit greater plasma stability, potentially leading to a wider therapeutic window and reduced off-target toxicity.[5] A common non-cleavable linker is the maleimidocaproyl (mc) linker.[4][6]
Quantitative Comparison of Linker Technologies
The following tables summarize key performance data for MMAF ADCs with different linker technologies. The data is compiled from preclinical studies and highlights the impact of the linker on critical ADC parameters.
| Linker Type | Linker Example | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Model) | Reference |
| Cleavable | Valine-Citrulline (vc) | ~4 | Potent (sub-nanomolar) | High antitumor activity | [4] |
| Non-Cleavable | Maleimidocaproyl (mc) | ~4 | Potent (sub-nanomolar) | High antitumor activity | [4] |
Table 1: General Performance Characteristics of Cleavable vs. Non-Cleavable MMAF ADCs.
| Cell Line | ADC Linker | IC50 (ng/mL) |
| L2987 (CD30+) | cAC10-vc-MMAF | 0.05 |
| cAC10-mc-MMAF | 0.04 | |
| Karpas 299 (CD30+) | cAC10-vc-MMAF | 0.1 |
| cAC10-mc-MMAF | 0.1 | |
| Raji (CD30-) | cAC10-vc-MMAF | >1000 |
| cAC10-mc-MMAF | >1000 |
Table 2: Comparative In Vitro Cytotoxicity of an anti-CD30 ADC with Cleavable (vc) and Non-Cleavable (mc) MMAF Linkers. Data adapted from Doronina et al., 2006.[4]
| Tumor Xenograft Model | ADC | Dose (mg/kg) | Outcome | Reference |
| Karpas 299 | cAC10-vc-MMAF | 1 | Tumor regression | [4] |
| cAC10-mc-MMAF | 1 | Tumor regression | [4] | |
| L2987 | cAC10-vc-MMAF | 3 | Tumor growth inhibition | [4] |
| cAC10-mc-MMAF | 3 | Tumor growth inhibition | [4] |
Table 3: Comparative In Vivo Efficacy of an anti-CD30 ADC with Cleavable (vc) and Non-Cleavable (mc) MMAF Linkers. Data adapted from Doronina et al., 2006.[4]
A key finding from comparative studies is that while both cleavable and non-cleavable MMAF ADCs can exhibit potent antitumor activity, the non-cleavable linker was tolerated at significantly higher doses in preclinical models.[4] This suggests a wider therapeutic index for the non-cleavable construct, likely due to its enhanced stability and reduced off-target toxicity.[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of ADCs. Below are outlines of key experimental protocols.
Determination of Drug-to-Antibody Ratio (DAR) by Reversed-Phase HPLC (RP-HPLC)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.
Principle: RP-HPLC separates the light and heavy chains of the reduced ADC based on their hydrophobicity. The number of conjugated drug molecules alters the hydrophobicity of the chains, allowing for their separation and quantification.
Protocol:
-
ADC Reduction: The ADC sample (typically 1 mg/mL) is reduced using a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to separate the heavy and light chains.[7][8]
-
Chromatographic Separation: The reduced sample is injected onto a reversed-phase column (e.g., PLRP-S).[8] A gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase is used to elute the protein chains.[7]
-
Detection: The eluting chains are detected by UV absorbance at 280 nm.[7]
-
Data Analysis: The peak areas corresponding to the unconjugated and conjugated light and heavy chains are integrated. The weighted average DAR is calculated based on the relative peak areas and the number of drugs attached to each chain.[8][9]
In Vitro Cytotoxicity Assessment by MTT Assay
The in vitro cytotoxicity of an ADC is a measure of its potency in killing target cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.[10][11]
Protocol:
-
Cell Seeding: Target (antigen-positive) and control (antigen-negative) cells are seeded in 96-well plates and allowed to adhere overnight.[11]
-
ADC Treatment: Cells are treated with serial dilutions of the ADC and incubated for a period of 48 to 144 hours.[11]
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 1-4 hours to allow for formazan crystal formation.[11]
-
Solubilization: A solubilizing agent (e.g., SDS-HCl) is added to dissolve the formazan crystals.[11]
-
Absorbance Reading: The absorbance is read at 570 nm using a microplate reader.[11]
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined by plotting cell viability against ADC concentration and fitting the data to a sigmoidal dose-response curve.[11]
In Vivo Efficacy Evaluation in Xenograft Models
In vivo studies are essential to assess the antitumor activity and tolerability of an ADC in a living organism.
Principle: Human tumor cells are implanted into immunocompromised mice to establish a xenograft tumor model. The mice are then treated with the ADC, and tumor growth is monitored over time.[12][13]
Protocol:
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[12][13]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[14]
-
ADC Administration: Mice are randomized into treatment and control groups. The ADC is typically administered intravenously.[12]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).[14][15] Tumor volume is calculated using the formula: (Length x Width²) / 2.[14]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or when signs of toxicity are observed.[14]
-
Data Analysis: Tumor growth curves are plotted for each group to assess the antitumor efficacy of the ADC. Statistical analysis is performed to determine the significance of the observed differences.[14]
Visualizing the Mechanisms
To further elucidate the processes involved in ADC function, the following diagrams illustrate the mechanism of action of MMAF and the experimental workflows.
Caption: MMAF inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
References
- 1. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. agilent.com [agilent.com]
- 9. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
efficacy of Nhs-mmaf ADC compared to traditional chemotherapy
Researchers, scientists, and drug development professionals are witnessing a significant evolution in oncology with the advent of Antibody-Drug Conjugates (ADCs). Among these, N-hydroxysuccinimide-ester-linked monomethyl auristatin F (NHS-MMAF) ADCs are demonstrating marked efficacy, often surpassing traditional chemotherapy regimens in preclinical and clinical evaluations. This guide provides a comprehensive comparison of the efficacy of this compound ADCs against conventional chemotherapeutic agents, supported by experimental data and detailed methodologies.
Superior Potency of MMAF in In Vitro Studies
The cytotoxic payload of the ADC, monomethyl auristatin F (MMAF), is a potent anti-tubulin agent.[] It functions by inhibiting tubulin polymerization, a critical process for cell division, leading to G2/M phase cell cycle arrest and subsequent apoptosis (cell death).[2][3][4] This mechanism of action translates to significantly lower half-maximal inhibitory concentrations (IC50) when compared to traditional chemotherapy drugs like paclitaxel, cisplatin, and doxorubicin across various cancer cell lines.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of MMAF and Traditional Chemotherapy Agents
| Cancer Cell Line | MMAF (nM) | Paclitaxel (nM) | Cisplatin (nM) | Doxorubicin (nM) | Reference |
| Jurkat (T-cell leukemia) | 450 | - | - | - | [5] |
| SKBR3 (Breast Cancer) | 83 | - | - | - | [5] |
| A431 (Epidermoid Carcinoma) | 134 | - | - | - | [6] |
| MDA-MB-435 (Melanoma) | 0.056 | - | - | - | [7] |
| MDA-MB-361 DYT2 (Breast Cancer) | 0.166 | - | - | - | [7] |
| MDA-MB-468 (Breast Cancer) | 0.183 | - | - | - | [7] |
| Raji (Burkitt's Lymphoma) | 0.449 | - | - | - | [7] |
Note: The IC50 values for traditional chemotherapy agents can vary significantly depending on the cell line and experimental conditions but are generally in the micromolar (µM) range, highlighting the nanomolar to picomolar potency of MMAF.
Enhanced Antitumor Efficacy in In Vivo Models
The targeted delivery of MMAF via an antibody conjugate significantly enhances its therapeutic index, leading to potent tumor growth inhibition in preclinical xenograft models. The antibody component of the ADC directs the potent cytotoxic agent specifically to tumor cells expressing the target antigen, thereby minimizing off-target toxicity to healthy tissues.
Table 2: Summary of In Vivo Efficacy of MMAF-ADCs Compared to Traditional Chemotherapy
| Cancer Model | Treatment Group | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| LOX Melanoma Xenograft | Chi-Tn-MMAF ADC | Twice a week | Significant delay in tumor growth compared to control | [5] |
| A431 Epidermoid Carcinoma Xenograft | F16-MMAF ADC | 7 mg/kg (four times) | Significant anticancer properties | [6] |
| NCI-N87 Gastric Cancer Xenograft | Anti-HER2-MMAF ADC | - | Significant tumor growth inhibition | [8] |
Mechanism of Action: A Targeted Induction of Apoptosis
The efficacy of this compound ADCs stems from their ability to induce apoptosis in a targeted manner. The following diagram illustrates the key signaling pathways involved.
Caption: Mechanism of action of an this compound ADC leading to apoptosis.
Experimental Protocols
In Vitro Cytotoxicity Assay
The in vitro cytotoxicity of this compound ADCs and traditional chemotherapy agents is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10][11]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1,000-10,000 cells per well and incubated overnight to allow for cell attachment.[11]
-
Drug Treatment: Cells are treated with serial dilutions of the this compound ADC or traditional chemotherapy drugs and incubated for a period of 48 to 144 hours.[10]
-
MTT Addition: Following incubation, MTT solution is added to each well, and the plates are incubated for 1-4 hours to allow for the formation of formazan crystals.[9]
-
Solubilization and Absorbance Reading: A solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals, and the absorbance is read at 570 nm using a microplate reader.[9]
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the drug concentration.[10]
In Vivo Tumor Growth Inhibition Study in a Xenograft Model
The in vivo efficacy of this compound ADCs is evaluated in tumor xenograft models, typically using immunodeficient mice.[5][12][13]
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).[13][14]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), after which the mice are randomized into treatment and control groups.
-
Treatment Administration: The this compound ADC, traditional chemotherapy, or a vehicle control is administered to the respective groups, typically via intravenous injection. Dosing schedules can vary, for example, once a week or twice a week for a specified number of weeks.[5]
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using calipers, and the tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: Tumor growth curves are plotted for each treatment group, and the tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatments. Body weight of the mice is also monitored as an indicator of toxicity.
Conclusion
This compound ADCs represent a significant advancement in targeted cancer therapy, demonstrating superior potency and efficacy compared to traditional chemotherapy in a multitude of preclinical studies. Their ability to specifically target cancer cells minimizes systemic toxicity, a common limitation of conventional chemotherapeutic agents. The robust in vitro cytotoxicity and in vivo tumor growth inhibition, driven by the potent anti-tubulin mechanism of MMAF, underscore the potential of this therapeutic modality to improve patient outcomes in various oncology indications. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of this compound ADCs across a broader range of cancers.
References
- 2. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. the-effect-of-antimicrotubule-agents-on-signal-transduction-pathways-of-apoptosis-a-review - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 14. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Nhs-mmaf ADC: A Comparative Guide for Tubulin Inhibitors in Cancer Research
In the landscape of targeted cancer therapeutics, antibody-drug conjugates (ADCs) have emerged as a powerful class of biopharmaceuticals. Among the cytotoxic payloads utilized in ADCs, tubulin inhibitors represent a major and clinically validated category. This guide provides a comprehensive comparison of an N-hydroxysuccinimide-functionalized monomethyl auristatin F (Nhs-mmaf) ADC against other prominent tubulin inhibitors, offering researchers, scientists, and drug development professionals a detailed resource for evaluating these potent anti-cancer agents.
Mechanism of Action: Disrupting the Cellular Scaffolding
Tubulin inhibitors exert their cytotoxic effects by interfering with the dynamics of microtubules, essential components of the cytoskeleton involved in crucial cellular processes such as mitosis, intracellular transport, and cell signaling.[1][2] These agents can be broadly classified into two categories:
-
Microtubule Destabilizers: This class, which includes this compound, inhibits the polymerization of tubulin dimers into microtubules, leading to a net depolymerization. This disruption of the microtubule network results in cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.[3][4] Other prominent members of this class include vinca alkaloids (e.g., vincristine) and other auristatins (e.g., monomethyl auristatin E or MMAE).[5]
-
Microtubule Stabilizers: In contrast, agents like paclitaxel (a taxane) bind to microtubules and enhance their stability, preventing the necessary depolymerization required for mitotic spindle dynamics. This also leads to mitotic arrest and apoptosis.[2]
The this compound ADC delivers the highly potent MMAF payload specifically to antigen-expressing cancer cells via a monoclonal antibody. Following internalization and lysosomal trafficking, the MMAF is released and can then execute its anti-mitotic function.[6]
Comparative Efficacy of Tubulin Inhibitors
The in vitro potency of tubulin inhibitors is typically evaluated by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes representative IC50 values for an MMAF-ADC and other commonly used tubulin inhibitors. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions, including the specific antibody and linker used in the ADCs, and the cell lines tested.
| Compound/ADC | Mechanism of Action | Cancer Cell Line | IC50 (nM) |
| MMAF-ADC | Microtubule Destabilizer | HER2+ NSCLC | High Potency |
| MMAE-ADC | Microtubule Destabilizer | Various | Generally lower IC50 than MMAF-ADCs |
| DM1-ADC (Maytansinoid) | Microtubule Destabilizer | HER2+ Breast Cancer | Potent, in the nanomolar range |
| Paclitaxel | Microtubule Stabilizer | Various | Varies widely depending on cell line |
| Vincristine | Microtubule Destabilizer | Various | Varies widely depending on cell line |
| Colchicine | Microtubule Destabilizer | Various | Varies widely depending on cell line |
Data compiled from multiple sources. Direct comparison requires head-to-head studies under identical conditions.
Experimental Protocols for Benchmarking
To provide a framework for the direct comparison of this compound ADC with other tubulin inhibitors, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound ADC and other tubulin inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Prepare serial dilutions of the this compound ADC and other tubulin inhibitors in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each compound.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell lines
-
6-well plates
-
This compound ADC and other tubulin inhibitors
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the this compound ADC and other tubulin inhibitors at concentrations around their respective IC50 values for a predetermined time (e.g., 48 hours).
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Target cancer cell lines
-
6-well plates
-
This compound ADC and other tubulin inhibitors
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds for a specified time (e.g., 24 hours).
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Molecular Cascade
The following diagrams illustrate the general experimental workflow for benchmarking ADCs and the signaling pathway leading to apoptosis upon tubulin inhibition.
Experimental workflow for ADC benchmarking.
Tubulin inhibitor-induced apoptosis pathway.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 5. A review of the clinical efficacy of FDA-approved antibody‒drug conjugates in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
Comparative Pharmacokinetics of NHS-MMAF Antibody-Drug Conjugates: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the pharmacokinetics of Antibody-Drug Conjugates (ADCs) utilizing a maleimido-caproyl-monomethyl auristatin F payload attached via an N-Hydroxysuccinimide ester (NHS-MMAF). This guide presents available preclinical pharmacokinetic data in comparison to other ADC platforms, details relevant experimental protocols, and illustrates key biological pathways and workflows.
Executive Summary
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics. Their pharmacokinetic (PK) profiles, which dictate their absorption, distribution, metabolism, and excretion (ADME), are critical determinants of both efficacy and toxicity. The choice of cytotoxic payload and the linker technology used for its conjugation to the monoclonal antibody (mAb) significantly influences these PK characteristics. This guide focuses on ADCs employing the MMAF payload, a potent anti-tubulin agent, conjugated through an NHS-ester linkage. A key characteristic of MMAF is its charged C-terminal phenylalanine, which is thought to reduce its membrane permeability compared to its counterpart, MMAE, potentially leading to a different systemic exposure and toxicity profile. Understanding the comparative pharmacokinetics of this compound ADCs is therefore crucial for the rational design and clinical development of next-generation ADCs.
Comparative Pharmacokinetic Data
A direct head-to-head preclinical study comparing an this compound ADC with another ADC under identical experimental conditions in publicly available literature is limited. However, by cross-examining data from separate preclinical studies in rodents, we can draw informative comparisons. The following table summarizes key pharmacokinetic parameters for an anti-5T4 MMAF-ADC (A1mcMMAF) and an anti-STEAP1 MMAE-ADC, both evaluated in rodents. It is important to note that these ADCs target different antigens and were assessed in different studies, which may contribute to variations in their PK profiles.
| Parameter | Anti-5T4 MMAF-ADC (A1mcMMAF) in Mice | Anti-STEAP1 MMAE-ADC in Rats | Anti-CD70 MMAF-ADC (SGN-75) in Humans (Phase 1) |
| Analyte | Total Antibody (ADC) | Total Antibody (ADC) | Conjugated Antibody (SGN-75) |
| Dose | 10 mg/kg | Not specified | 0.3 - 4.5 mg/kg (every 3 weeks) |
| Clearance (CL) | ~0.66 mL/h/kg (in cynomolgus monkeys) | ~45% faster clearance than parent antibody | Not explicitly stated, but exposure was dose-proportional |
| Volume of Distribution (Vd) | ~81 mL/kg (in cynomolgus monkeys) | Increased hepatic uptake compared to parent antibody | Not explicitly stated |
| Terminal Half-life (t½) | ~4.2 days (in cynomolgus monkeys) | Not explicitly stated | 6 - 11 days |
| Key Observation | The exposure to the ADC was lower than that of the total antibody, indicating some level of deconjugation. | Antibody conjugation led to a noticeable, albeit minor, impact on tissue distribution with a trend towards increased hepatic uptake.[1][2] | The ADC was generally well-tolerated with evidence of antitumor activity. |
Experimental Protocols
Accurate assessment of ADC pharmacokinetics relies on robust bioanalytical methods. The two primary techniques employed are Ligand-Binding Assays (LBA), such as ELISA, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods are used to quantify various ADC-related analytes in biological matrices, including:
-
Total Antibody: Measures all antibody species, regardless of conjugation status.
-
Conjugated Antibody (ADC): Measures antibody that is conjugated to at least one payload molecule.
-
Unconjugated (Free) Payload: Measures the cytotoxic drug that has been released from the antibody.
Enzyme-Linked Immunosorbent Assay (ELISA) for MMAF-ADC Quantification
This protocol outlines a sandwich ELISA for the quantification of intact MMAF-ADC in serum or plasma.
Materials:
-
Microtiter plates coated with a monoclonal antibody specific to MMAF.
-
MMAF-ADC calibrators and controls.
-
Test samples (serum or plasma).
-
HRP-conjugated anti-human IgG tracer antibody.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2M H₂SO₄).
-
Plate shaker.
-
Microplate reader.
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Dilute test samples (e.g., 1:100) with a suitable buffer.
-
Sample Addition: Add 25 µL of calibrators, controls, and diluted test samples to the designated wells of the anti-MMAF antibody-coated microplate.
-
First Incubation: Seal the plate and incubate for 1 hour at room temperature on an ELISA plate shaker (400-450 rpm).
-
Washing: Wash each well 5 times with 350 µL of working wash solution.
-
Detection Antibody Addition: Add 100 µL of HRP-conjugated anti-human IgG antibody to each well.
-
Second Incubation: Seal the plate and incubate for 30 minutes under the same conditions as the first incubation.
-
Final Washing: Repeat the washing step as described in step 4.
-
Substrate Incubation: Add 100 µL of substrate solution to each well and incubate for 20 minutes at room temperature, protected from light.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The amount of MMAF-ADC in the sample is directly proportional to the measured absorbance.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Free MMAF Quantification
This protocol describes a method for the quantification of unconjugated MMAF in serum samples.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole).
-
Chromatographic column suitable for polar compounds (e.g., Kinetex F5).
-
MMAF standard and internal standard (IS).
-
Methanol-ethanol mixture (50:50, v/v).
-
Formic acid.
-
Serum samples.
-
Centrifuge.
Procedure:
-
Sample Preparation:
-
To 5 µL of serum, add a suitable volume of the methanol-ethanol mixture containing the internal standard.
-
Vortex mix the samples.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for analysis.[3]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a gradient elution with a mobile phase system consisting of methanol, water, and formic acid. The chromatographic run time is typically short, around 11 minutes.[4]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for MMAF and its internal standard.
-
-
Quantification: Generate a calibration curve using the MMAF standard and quantify the concentration of free MMAF in the samples based on the peak area ratio of the analyte to the internal standard.[4]
Visualizations
Experimental Workflow for ADC Pharmacokinetic Analysis
References
Comparative Toxicity Profiles of Auristatin-Based ADCs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicity profiles of auristatin-based antibody-drug conjugates (ADCs), supported by experimental data. The information is presented to facilitate informed decision-making in the development and application of these potent cancer therapeutics.
Auristatin-based ADCs are a class of targeted therapies that have shown significant efficacy in treating various cancers. These complex molecules consist of a monoclonal antibody that targets a specific tumor antigen, a highly potent auristatin payload (such as monomethylauristatin E - MMAE, or monomethylauristatin F - MMAF), and a linker that connects the two. While their targeted delivery mechanism aims to minimize systemic toxicity, off-target and on-target off-tumor effects can still lead to a range of adverse events. Understanding the comparative toxicity profiles of different auristatin-based ADCs is crucial for managing patient safety and optimizing therapeutic outcomes.
Data Presentation: Comparative Toxicity of Key Auristatin-Based ADCs
The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) of Grade 3 or higher for three prominent auristatin-based ADCs: brentuximab vedotin, polatuzumab vedotin, and enfortumab vedotin. The data is compiled from their respective prescribing information and pivotal clinical trials. It is important to note that direct cross-trial comparisons should be made with caution due to differences in patient populations, underlying diseases, and treatment regimens.
| Adverse Event (Grade ≥3) | Brentuximab Vedotin (ADCETRIS®) | Polatuzumab Vedotin (POLIVY®) | Enfortumab Vedotin (PADCEV®) |
| Hematological Toxicities | |||
| Neutropenia | 21% | 46.2% | 12% |
| Anemia | 9% | 12.0% | 7% |
| Thrombocytopenia | 6% | 25.0% | 2% |
| Febrile Neutropenia | 6% | 12.0% | 4% |
| Non-Hematological Toxicities | |||
| Peripheral Neuropathy | 9% (sensory), 2% (motor) | 1.7% | 7% |
| Fatigue | 6% | 3.4% | 6% |
| Diarrhea | 2% | 5.1% | 5% |
| Nausea | <1% | 1.7% | 2% |
| Rash | Not specified as ≥3% | Not specified as ≥3% | 17% (maculo-papular rash) |
| Hyperglycemia | Not specified as ≥3% | Not specified as ≥3% | 6% |
Key Toxicities Associated with Auristatin Payloads
The toxicity profile of an auristatin-based ADC is largely influenced by its payload. The two most common auristatin derivatives, MMAE and MMAF, exhibit distinct toxicity patterns.
-
Monomethylauristatin E (MMAE): Known to cause neutropenia, anemia, and peripheral neuropathy.
-
Monomethylauristatin F (MMAF): Associated with a higher incidence of thrombocytopenia and ocular toxicities.
These differences are attributed to their distinct physicochemical properties. MMAE is more membrane-permeable, which may contribute to its broader off-target effects, including neuropathy. In contrast, the charged C-terminal phenylalanine of MMAF limits its cell permeability, potentially leading to a different toxicity profile.
Experimental Protocols for Toxicity Assessment
The evaluation of ADC toxicity involves a combination of in vitro and in vivo studies, as well as comprehensive monitoring in clinical trials.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a fundamental first step to determine the potency of an ADC and its specificity for target-expressing cells.
Objective: To measure the half-maximal inhibitory concentration (IC50) of an ADC on cancer cell lines.
Methodology:
-
Cell Culture: Plate target antigen-positive and antigen-negative cancer cell lines in 96-well plates and incubate overnight to allow for cell attachment.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC for a predetermined period (e.g., 72-96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the cell viability against the ADC concentration to determine the IC50 value.
Assessment of Peripheral Neuropathy in Clinical Trials
Peripheral neuropathy is a common and potentially dose-limiting toxicity of many auristatin-based ADCs. Its assessment in clinical trials is crucial for patient safety and management.
Methodology:
-
Clinical Evaluation: Regularly assess patients for signs and symptoms of peripheral neuropathy, including numbness, tingling, pain, and motor weakness.
-
Grading: Grade the severity of peripheral neuropathy using a standardized scale, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI CTCAE).
-
Nerve Conduction Studies (NCS): Perform NCS at baseline and at regular intervals during the study to objectively measure nerve function. NCS can detect changes in nerve conduction velocity and amplitude, providing quantitative data on nerve damage.
-
Patient-Reported Outcomes (PROs): Utilize validated questionnaires to capture the patient's experience of neuropathic symptoms and their impact on quality of life.
Evaluation of Myelosuppression in Preclinical Studies
Myelosuppression, including neutropenia and thrombocytopenia, is a frequent hematological toxicity of ADCs. Preclinical evaluation helps to predict and understand this risk.
Methodology:
-
In Vivo Studies: Administer the ADC to relevant animal models (e.g., rodents, non-human primates).
-
Complete Blood Counts (CBCs): Collect blood samples at multiple time points and perform CBCs to quantify red blood cells, white blood cells (including neutrophils), and platelets.
-
Bone Marrow Analysis: In some cases, bone marrow aspirates or biopsies may be collected to assess the impact of the ADC on hematopoietic progenitor cells.
-
Colony-Forming Unit (CFU) Assays: Isolate bone marrow cells and perform CFU assays to assess the proliferation and differentiation of hematopoietic stem and progenitor cells in the presence of the ADC. This in vitro assay can provide mechanistic insights into the observed myelosuppression.
Visualizing Mechanisms and Workflows
Signaling Pathway of Auristatin-Induced Microtubule Disruption
Caption: Mechanism of action of auristatin-based ADCs.
Experimental Workflow for ADC Toxicity Assessment
Safety Operating Guide
Essential Guide to the Proper Disposal of NHS-MMAF
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like NHS-MMAF, a key component in antibody-drug conjugates (ADCs), is a critical aspect of laboratory safety and operational integrity. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring the safety of personnel and compliance with regulatory standards.
Chemical and Safety Data for this compound
Understanding the properties of this compound is the first step in ensuring its safe handling and disposal. As a potent cytotoxic agent, it requires stringent safety protocols.
| Property | Value | Source |
| Molecular Weight | 943.18 g/mol | [1] |
| CAS Number | 1404073-19-3 | [1][2] |
| Chemical Formula | C49H78N6O12 | [1] |
| Storage Temperature | -20°C | [1][3] |
| Mechanism of Action | Potent inhibitor of microtubule polymerization, leading to cell cycle arrest and apoptosis.[1][2][4] | |
| Primary Hazards | Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] |
Standard Operating Procedure for this compound Disposal
The disposal of this compound must be managed as hazardous cytotoxic waste. The following protocol outlines the necessary steps for safe disposal in a laboratory setting.
I. Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate PPE to prevent exposure. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Double-gloving is recommended.
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Respiratory Protection: A NIOSH-approved respirator should be used, especially when handling the powdered form of the compound.[5]
II. Inactivation of this compound Waste
For liquid waste containing this compound (e.g., from cell culture media, buffer solutions), chemical inactivation is a critical step to reduce its cytotoxicity before final disposal.
Experimental Protocol for Inactivation:
-
Preparation of Inactivation Solution: Prepare a fresh solution of 10% sodium hypochlorite (bleach).
-
Waste Collection: Collect all liquid waste containing this compound in a designated, labeled, and sealed container.
-
Inactivation:
-
Carefully add the 10% sodium hypochlorite solution to the liquid waste to achieve a final concentration of at least 1% sodium hypochlorite.
-
Allow the mixture to react for a minimum of 30 minutes to ensure complete inactivation.
-
This procedure should be performed in a chemical fume hood to avoid inhalation of any volatile byproducts.
-
-
Neutralization (Optional but Recommended): After inactivation, neutralize the bleach by adding a sodium thiosulfate solution to prevent damage to plumbing if disposed of down the drain (subject to institutional guidelines).
III. Segregation and Packaging of Waste
Proper segregation of waste is crucial to ensure it is handled correctly by waste management services.
-
Solid Waste:
-
All solid waste contaminated with this compound (e.g., pipette tips, gloves, lab coats, vials) must be placed in a designated, clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container.[6]
-
These containers are typically color-coded purple or yellow with a cytotoxic symbol.
-
-
Liquid Waste:
-
After inactivation, the treated liquid waste should be disposed of in accordance with institutional and local regulations. Some institutions may permit drain disposal after neutralization, while others will require it to be collected as hazardous chemical waste.
-
Untreated liquid waste must be collected in a sealed, leak-proof container and labeled as "Cytotoxic Waste" for collection by a specialized waste management provider.[6]
-
-
Sharps:
-
Any sharps contaminated with this compound (e.g., needles, scalpels) must be placed in a designated sharps container that is also labeled as cytotoxic waste.
-
IV. Final Disposal
-
All packaged and labeled cytotoxic waste must be collected by a licensed hazardous waste disposal company.
-
Ensure that all necessary documentation for the waste manifest is completed accurately.
Disposal Workflow and Logical Relationships
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is required to contain the hazard.
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Alert: Notify the laboratory supervisor and the institutional safety officer.
-
Contain:
-
If trained and equipped, contain the spill using a chemical spill kit.
-
For a liquid spill, cover with absorbent material.
-
For a powder spill, carefully cover with damp absorbent material to avoid creating dust.
-
-
Decontaminate:
-
Decontaminate the area using a 10% bleach solution, followed by a rinse with water.
-
All materials used for cleanup must be disposed of as cytotoxic waste.
-
By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, protecting both personnel and the environment. These guidelines are based on best practices for handling highly potent antibody-drug conjugates and their components.[7][8][9][10] Always consult your institution's specific safety and waste disposal protocols.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NHS ester-PEG4-MMAF | BroadPharm [broadpharm.com]
- 4. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 5. cellmosaic.com [cellmosaic.com]
- 6. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 7. trinityconsultants.com [trinityconsultants.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Evaluation and safe handling of ADCs and their toxic payloads: Part 2 [cleanroomtechnology.com]
- 10. books.rsc.org [books.rsc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
